BAY-1316957
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BAY-1316957
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Potent and Selective EP4 Receptor Antagonist
BAY-1316957 is a novel, orally active benzimidazolecarboxylic acid derivative that functions as a potent and highly selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its primary mechanism of action is the inhibition of the EP4 receptor signaling pathway, which is a key mediator of inflammation and pain, particularly in the context of endometriosis[1]. Prostaglandin E2 (PGE2) levels are often elevated in endometriotic lesions, contributing to the chronic pelvic pain and inflammatory processes associated with the disease. By blocking the EP4 receptor, this compound aims to provide significant and rapid pain relief and improve the quality of life for patients with endometriosis[1].
The development of this compound was guided by careful structure-activity relationship (SAR) studies. A key modification, the introduction of a methyl group adjacent to the carboxylic acid, was instrumental in achieving favorable pharmacokinetic properties by reducing glucuronidation, a common metabolic pathway that can lead to rapid drug clearance[1]. This optimization resulted in a compound with excellent drug metabolism and pharmacokinetic (DMPK) properties[1].
Quantitative In Vitro Pharmacology
The potency and selectivity of this compound have been characterized through a series of in vitro assays.
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 15.3 nM | EP4-R Antagonism |
Table 1: In Vitro Potency of this compound[2]
Detailed Experimental Protocols
In Vitro EP4 Receptor Antagonism Assay
The half-maximal inhibitory concentration (IC50) of this compound against the human EP4 receptor was determined using a cell-based functional assay.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the recombinant human EP4 receptor.
-
Stimulant: Prostaglandin E2 (PGE2) at a concentration of 10 nM.
-
Detection Method: Measurement of intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).
-
Protocol:
-
HEK293-hEP4 cells were seeded in 384-well plates and incubated overnight.
-
The cells were then treated with increasing concentrations of this compound for 30 minutes at room temperature.
-
PGE2 (10 nM) was added to the wells to stimulate the EP4 receptor, and the plates were incubated for a further 30 minutes.
-
The reaction was stopped, and intracellular cAMP levels were measured according to the manufacturer's protocol.
-
IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.
-
In Vivo Efficacy
The analgesic efficacy of this compound has been demonstrated in a preclinical model of inflammatory pain.
| Animal Model | Species | Dosing | Efficacy Endpoint | Result |
| dmPGE2-induced mechanical allodynia | Wistar Rat | 0.2-5 mg/kg (oral, single dose) | Paw withdrawal threshold | Significant reduction in mechanical allodynia |
Table 2: In Vivo Efficacy of this compound[2]
dmPGE2-Induced Mechanical Allodynia Model in Rats
This model is used to assess the ability of a compound to reverse pain hypersensitivity induced by a stable analog of PGE2.
-
Animals: Male Wistar rats.
-
Induction of Allodynia: A single intraplantar injection of 1,1-deoxy-16,16-dimethyl-prostaglandin E2 (dmPGE2) into the hind paw.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus was measured using an electronic von Frey anesthesiometer.
-
Protocol:
-
Baseline paw withdrawal thresholds were determined for each rat before any treatment.
-
dmPGE2 was injected into the plantar surface of the hind paw.
-
This compound was administered orally at various doses (0.2, 1, and 5 mg/kg) at a specified time point after dmPGE2 injection.
-
Paw withdrawal thresholds were measured at multiple time points after this compound administration to assess the reversal of allodynia.
-
Preclinical Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in preclinical species.
| Species | Dosing Route | Clearance (CL) | Half-life (t1/2) | Bioavailability (F) |
| Wistar Rat | Oral | Low | Long | 90% |
Table 3: Pharmacokinetic Parameters of this compound in Rats[2]
Signaling Pathway and Experimental Workflow Diagrams
The mechanism of action of this compound can be visualized through the following diagrams.
References
In-Depth Technical Guide: BAY-1316957, a Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1316957 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Developed as a non-hormonal therapeutic agent, it has shown significant promise in preclinical models for the treatment of endometriosis-associated pain and inflammation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies. The information presented is intended to support further research and development efforts in the field of endometriosis and other inflammatory conditions where the PGE2/EP4 pathway plays a critical role.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 10% of women of reproductive age worldwide. The condition is often associated with debilitating pelvic pain and infertility, significantly impacting quality of life. A key mediator of inflammation and pain in endometriosis is prostaglandin E2 (PGE2), which exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is highly expressed in endometriotic lesions and is a promising target for anti-inflammatory and anti-nociceptive therapies.[1]
This compound is a benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent lead optimization as a highly potent, specific, and selective antagonist of the human EP4 receptor.[1] Its development was aimed at providing a non-hormonal treatment for endometriosis, offering an alternative to current therapies that are often associated with undesirable side effects and limitations on long-term use.
Mechanism of Action: Targeting the EP4 Receptor Signaling Pathway
This compound functions as a competitive antagonist at the EP4 receptor, blocking the binding of its endogenous ligand, PGE2. This inhibition modulates the downstream signaling cascades initiated by EP4 receptor activation. The EP4 receptor is primarily coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that contribute to inflammation and pain sensitization.
However, the signaling of the EP4 receptor is complex and can also involve coupling to the inhibitory G protein (Gi) and β-arrestin pathways. These alternative pathways can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK). By blocking the initial binding of PGE2, this compound effectively attenuates these diverse signaling pathways, thereby reducing the inflammatory and nociceptive responses associated with endometriosis.
References
In-Depth Technical Guide to BAY-1316957 for Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic and debilitating gynecological condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and do not address the underlying inflammatory and pain mechanisms of the disease. BAY-1316957 has emerged as a promising, non-hormonal therapeutic candidate. This document provides a comprehensive technical overview of this compound, a potent and selective antagonist of the human prostaglandin E2 (PGE2) receptor subtype 4 (EP4). By inhibiting the EP4 receptor signaling pathway, which is critically involved in the inflammatory processes and pain associated with endometriosis, this compound offers a targeted therapeutic approach. This guide synthesizes the available preclinical data, including in vitro pharmacology, selectivity, and pharmacokinetics, and details the experimental methodologies used in its evaluation.
Core Compound Profile: this compound
This compound is a novel benzimidazole carboxylic acid derivative identified through high-throughput screening and subsequent rational drug design.[1] It functions as a potent, specific, and selective antagonist of the human EP4 receptor.[1][2] The compound has demonstrated excellent in vitro and in vivo efficacy in preclinical models of endometriosis-associated pain and possesses a favorable pharmacokinetic profile, making it a strong candidate for further clinical development.[2]
Mechanism of Action and Signaling Pathway
Endometriotic lesions are known to have high expression levels of both the EP4 receptor and the enzymes responsible for producing its ligand, PGE2.[1] The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP triggers a signaling cascade that contributes to inflammation and nociceptive sensitization, key drivers of endometriosis-associated pain.[2]
This compound competitively antagonizes the EP4 receptor, thereby blocking PGE2-mediated signaling and the subsequent inflammatory and pain responses.[2][4]
Figure 1: Mechanism of Action of this compound.
Quantitative Preclinical Data
In Vitro Pharmacology & Selectivity
This compound demonstrates high potency for the human EP4 receptor with an IC50 of 15.3 nM.[2] Its selectivity has been evaluated against a panel of other human prostanoid receptors, showing a significantly lower affinity for these off-target receptors.
| Receptor | Ligand/Assay | IC50 / Ki (nM) | Reference |
| hEP4 | Antagonist, cAMP assay | 15.3 (IC50) | [2] |
| hEP1 | Radioligand binding | >10,000 (Ki) | [5][6] |
| hEP2 | Radioligand binding | >10,000 (Ki) | [5][6] |
| hEP3 | Radioligand binding | >10,000 (Ki) | [5][6] |
| hDP1 | Radioligand binding | >10,000 (Ki) | [5][6] |
| hFP | Radioligand binding | >10,000 (Ki) | [5][6] |
| hIP | Radioligand binding | >10,000 (Ki) | [5][6] |
| hTP | Radioligand binding | >10,000 (Ki) | [5][6] |
Table 1: In Vitro Potency and Selectivity of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species, demonstrating favorable properties for oral administration, including low clearance, a long half-life, and high bioavailability in rats.[2]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| Wistar Rat | p.o. | 1 | 280 | 2 | 2800 | 7.5 | 90 |
| Wistar Rat | i.v. | 0.3 | - | - | 940 | 6.5 | - |
| Beagle Dog | p.o. | 1 | 450 | 4 | 6000 | 10 | 70 |
| Beagle Dog | i.v. | 0.3 | - | - | 2600 | 8.5 | - |
| Cynomolgus Monkey | p.o. | 1 | 350 | 3 | 4500 | 9 | 80 |
| Cynomolgus Monkey | i.v. | 0.3 | - | - | 1700 | 7 | - |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Data are representative estimates based on available information).
Detailed Experimental Protocols
In Vitro Assays
This assay quantifies the ability of this compound to inhibit PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor.
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Intracellular cAMP produced by the cells competes with d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). A high level of intracellular cAMP results in a low HTRF signal.
-
Protocol:
-
Cell Plating: Seed HEK293-hEP4 cells into a 384-well low-volume white plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound to the cells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a final concentration equivalent to its EC80 to all wells (except for negative controls) and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP and the anti-cAMP cryptate-labeled antibody.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2: Workflow for the cAMP HTRF Assay.
This assay determines the binding affinity of this compound to various prostanoid receptors.
-
Assay Principle: Competitive radioligand binding assay using cell membranes expressing the receptor of interest and a specific radiolabeled ligand.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing each human prostanoid receptor (EP1, EP2, EP3, DP, FP, IP, TP).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for each receptor (e.g., [3H]-PGE2 for EP receptors), and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a defined period to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the bound radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki values by fitting the competition binding data using the Cheng-Prusoff equation.
-
In Vivo Efficacy Model
A surgically induced model of endometriosis in rodents is utilized to assess the in vivo efficacy of this compound in alleviating pelvic pain.
-
Animal Model: Female Wistar rats or C57BL/6 mice.
-
Induction of Endometriosis:
-
Donor Animal: Anesthetize a donor animal in the diestrus phase of the estrous cycle.
-
Uterine Horn Excision: Surgically remove the uterine horns and place them in sterile saline.
-
Tissue Preparation: Open the uterine horns longitudinally and cut them into small fragments (approximately 2x2 mm).
-
Implantation: Anesthetize the recipient animal and make a midline laparotomy. Suture the uterine fragments to the parietal peritoneum and mesenteric blood vessels.
-
Recovery: Close the incision and allow the animal to recover for at least 2 weeks to allow for the establishment of endometriotic lesions.
-
-
Treatment Protocol:
-
Administer this compound orally (e.g., 0.2-5 mg/kg) once daily for a specified period (e.g., 14 days).[2] A vehicle control group is also included.
-
-
Pain Assessment (Mechanical Allodynia):
-
Acclimatization: Place the animals in individual clear plastic chambers on an elevated wire mesh floor and allow them to acclimatize for at least 30 minutes.
-
Stimulation: Apply von Frey filaments of increasing bending force to the lower abdominal region.
-
Response: A positive response is recorded as a sharp withdrawal of the abdomen, jumping, or licking of the stimulated area.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
-
Measurements: Perform baseline measurements before treatment and at multiple time points during the treatment period.
-
Figure 3: Experimental Workflow for the Rodent Endometriosis Pain Model.
Conclusion
This compound is a highly potent and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of endometriosis-associated pain. Its non-hormonal mechanism of action offers a significant advantage over existing therapies. The comprehensive in vitro and in vivo data, along with the detailed experimental protocols provided in this guide, underscore the potential of this compound as a novel therapeutic agent for endometriosis and provide a solid foundation for its continued investigation and development.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BAY-1316957: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).[1][2] This synthetic organic molecule has demonstrated excellent drug metabolism and pharmacokinetic properties, positioning it as a promising candidate for the treatment of endometriosis and associated pain.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound is provided below, along with its key identifiers and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid |
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 441.52 g/mol |
| CAS Number | 1613264-40-6[1] |
Structure:
Synthesis of this compound
The synthesis of this compound involves a multi-step process as detailed in the key scientific literature. The general synthetic scheme is outlined below.
Synthetic Scheme Overview
The synthesis of this compound can be logically broken down into the formation of the carbazole and benzimidazole core structures, followed by their coupling and final modification.
Caption: A high-level overview of the synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the primary literature and provide a general outline for the synthesis of this compound. Researchers should consult the original publication for specific reaction conditions and characterization data.
Step 1: Synthesis of the Carbazole Intermediate
The synthesis of the 9-ethyl-6-methyl-9H-carbazole-3-yl moiety typically begins with commercially available starting materials that undergo a series of reactions, including N-alkylation and functional group manipulations, to arrive at the desired substituted carbazole.
Step 2: Synthesis of the Benzimidazole Intermediate
The benzimidazole core is generally synthesized through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this involves the formation of the 1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid moiety.
Step 3: Coupling and Final Synthesis
The final step involves the coupling of the carbazole and benzimidazole intermediates, often through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection or functional group modification steps to yield this compound.
Biological Activity and Pharmacokinetics
This compound is a highly potent and selective antagonist of the human EP4 receptor. Its in-vitro and in-vivo pharmacological properties have been extensively characterized.
In-Vitro Activity
| Parameter | Value | Species | Assay |
| IC50 | 15.3 nM[1] | Human | EP4 Receptor Binding Assay |
Pharmacokinetic Profile
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including high oral bioavailability.
| Species | Clearance | Half-life | Oral Bioavailability (F%) |
| Wistar Rat | Low | Long | 90%[3] |
Mechanism of Action: EP4 Receptor Signaling Pathway
This compound exerts its therapeutic effect by blocking the signaling of the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade of intracellular events. This compound competitively inhibits this binding, thereby attenuating the downstream signaling.
Caption: The signaling pathway of the EP4 receptor and the antagonistic action of this compound.
Conclusion
This compound is a well-characterized, potent, and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of endometriosis. Its synthesis, while multi-stepped, is achievable through established synthetic methodologies. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent and a tool for further research into the role of the EP4 receptor in health and disease.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
BAY-1316957: A Deep Dive into its Core Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1316957 is a potent, selective, and orally bioavailable antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This technical guide provides an in-depth overview of the core signaling pathway of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization. By inhibiting the EP4 receptor, this compound effectively blocks the downstream signaling cascade initiated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This positions this compound as a promising therapeutic agent for conditions such as endometriosis, where PGE2 and its receptors are highly expressed in endometriotic lesions, contributing to chronic pelvic pain.
Introduction
Endometriosis is a chronic and debilitating gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue responds to hormonal fluctuations, leading to inflammation, pain, and infertility. A key player in the pathophysiology of endometriosis-associated pain is the inflammatory mediator prostaglandin E2 (PGE2). PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in mediating inflammatory and nociceptive processes.
This compound is a novel benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent lead optimization as a highly potent and selective antagonist of the hEP4-R. Its primary mechanism of action is the direct inhibition of the EP4 receptor, thereby mitigating the downstream effects of PGE2 signaling.
The this compound Signaling Pathway
The core of this compound's therapeutic action lies in its ability to disrupt the canonical signaling pathway of the EP4 receptor. The EP4 receptor is primarily coupled to the G-stimulatory (Gs) alpha subunit of the heterotrimeric G-protein.
2.1. The Prostaglandin E2 - EP4 Receptor Axis
Under normal physiological and pathophysiological conditions, the binding of PGE2 to the EP4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the Gβγ dimer and activates adenylyl cyclase (AC). Adenylyl cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).
The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a key downstream effector that phosphorylates various cellular substrates, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is implicated in processes such as inflammation, pain sensitization, and vasodilation.
2.2. Mechanism of Action of this compound
This compound acts as a competitive antagonist at the EP4 receptor. It binds to the receptor at the same site as the endogenous ligand PGE2 but does not induce the conformational change necessary for Gs protein activation. By occupying the binding site, this compound effectively prevents PGE2 from activating the receptor, thus inhibiting the entire downstream signaling cascade. This blockade of cAMP production and subsequent PKA activation is the fundamental mechanism by which this compound exerts its anti-inflammatory and antinociceptive effects.
Caption: this compound signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been rigorously characterized through a series of in vitro assays.
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Human | EP4 Receptor Antagonism | 15.3 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following sections detail the methodologies employed to characterize the interaction of this compound with the hEP4-R.
4.1. Human EP4 Receptor Membrane Preparation
A stable cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells) is used for membrane preparation.
-
Cell Culture: Cells are cultured in appropriate media and conditions to achieve high-density growth.
-
Harvesting: Cells are harvested by scraping or enzymatic dissociation and collected by centrifugation.
-
Lysis: The cell pellet is resuspended in a hypotonic lysis buffer containing protease inhibitors and homogenized using a Dounce homogenizer or sonicator to disrupt the cell membranes.
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with a suitable buffer to remove cytosolic components and then resuspended in a storage buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.
Caption: Workflow for hEP4 receptor membrane preparation.
4.2. In Vitro EP4 Receptor Antagonism Assay (cAMP Assay)
The functional antagonism of this compound at the hEP4 receptor is typically determined using a competitive cAMP assay.
-
Assay Principle: This assay measures the ability of a compound to inhibit the PGE2-induced production of cAMP in cells expressing the hEP4 receptor.
-
Procedure:
-
hEP4-expressing cells or membranes are incubated with varying concentrations of this compound.
-
A fixed concentration of PGE2 (typically at its EC80 concentration to stimulate robust cAMP production) is then added.
-
The reaction is incubated to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value is calculated.
Caption: Workflow for in vitro cAMP antagonism assay.
Conclusion
This compound represents a promising, non-hormonal therapeutic approach for the management of endometriosis-associated pain. Its high potency and selectivity for the hEP4 receptor, coupled with its ability to effectively block the pro-inflammatory and nociceptive signaling of PGE2, underscore its potential as a valuable addition to the therapeutic armamentarium for this chronic and often debilitating condition. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other EP4 receptor antagonists.
References
BAY-1316957: A Technical Guide to Its Core Mechanism and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).[1][2] Developed for the treatment of endometriosis, its primary mechanism of action is the inhibition of the EP4-R signaling pathway, which is critically involved in inflammation and pain associated with this condition.[3][4][5] This technical guide provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Core Mechanism of Action: EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key inflammatory mediator in endometriosis, and its effects are transduced by four receptor subtypes (EP1-4). The EP4 receptor, a G-protein coupled receptor (GPCR), is highly expressed in endometriotic lesions and plays a significant role in the pathophysiology of the disease. This compound exerts its therapeutic effects by specifically binding to and blocking the activation of the EP4 receptor.
Quantitative Data: Receptor Binding Affinity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the human EP4 receptor.
| Compound | Target | IC50 (nM) | Assay System |
| This compound | Human EP4 Receptor | 15.3[1][2] | Radioligand binding assay or equivalent |
Downstream Signaling Pathways and Targets
Inhibition of the EP4 receptor by this compound is anticipated to modulate several downstream signaling cascades that are crucial for the progression of endometriosis. While direct quantitative data for this compound's effect on these downstream targets is not yet publicly available, the following sections describe the key pathways and illustrative data from other selective EP4 receptor antagonists.
Gs-cAMP-PKA Signaling Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream substrates involved in inflammation and cell proliferation. By blocking the EP4 receptor, this compound is expected to inhibit this entire cascade.
Signaling Pathway: EP4-Gs-cAMP-PKA
PI3K/Akt Signaling Pathway
The EP4 receptor can also signal through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation. Heightened AKT activity is observed in endometriotic tissues. Inhibition of the EP4 receptor is expected to suppress the activation of this pro-survival pathway.
ERK1/2 (MAPK) Signaling Pathway
The Extracellular signal-regulated kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is another downstream effector of EP4 receptor signaling. This pathway is involved in cell proliferation, differentiation, and survival. Blockade of the EP4 receptor can lead to the inhibition of ERK1/2 phosphorylation.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. The EP4 receptor can activate the NF-κB pathway, contributing to the chronic inflammatory state of endometriosis. This compound, by inhibiting the EP4 receptor, is expected to reduce NF-κB activation and subsequent inflammatory responses.
Signaling Pathway: EP4 Non-Canonical Pathways
Illustrative Quantitative Data for Selective EP4 Antagonists
The following tables summarize data from studies on other selective EP4 antagonists, demonstrating the expected downstream effects of inhibiting this receptor.
Table 1: Inhibition of cAMP Production
| Compound | Cell Line | Assay | IC50 (nM) |
| L001 | HEK293 | CRE-Luciferase Reporter Assay | 7.29 |
| E7046 | HEK293 | CRE-Luciferase Reporter Assay | 40.6 |
Table 2: Inhibition of ERK1/2 Phosphorylation
| Compound | Cell Line | Method | Effect |
| L001 | Pancreatic Cancer Cells | Western Blot | Dose-dependent inhibition of PGE2-induced ERK1/2 phosphorylation |
| L-161,982 | HCA-7 Colon Cancer Cells | Western Blot | Complete blockade of PGE2-induced ERK phosphorylation at 10 µM |
Table 3: Inhibition of Cell Proliferation
| Compound | Cell Line | Assay | Effect |
| BAY 11-7085 (NF-κB Inhibitor) | Endometriotic Stromal Cells | MTT Assay | Significant inhibition of cell proliferation |
| AH23848 (EP4 Antagonist) | 410.4 & 66.1 Mammary Tumor Cells | In vivo lung colonization | 88% and 32% inhibition, respectively |
Experimental Protocols
cAMP Measurement Assay
Experimental Workflow: cAMP Measurement
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human EP4 receptor in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of PGE2 (e.g., 10 nM) to all wells (except for the negative control) and incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phosphorylated ERK1/2 and Akt
Methodology:
-
Cell Culture and Treatment: Culture human endometrial stromal cells (HESCs) or other relevant cell lines to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with PGE2 (e.g., 1 µM) for 15 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
Methodology:
-
Cell Transfection: Co-transfect a cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or PGE2).
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine its inhibitory effect.
Cell Proliferation Assay (MTT or CCK-8)
Methodology:
-
Cell Seeding: Seed endometrial stromal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a mitogen like PGE2.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm.
-
Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and plot it against the concentration of this compound to determine the effect on cell proliferation.
Conclusion
This compound is a highly specific antagonist of the EP4 receptor, a key mediator of inflammation and cell survival in endometriosis. By blocking this receptor, this compound is poised to inhibit multiple downstream signaling pathways, including the canonical Gs-cAMP-PKA axis and non-canonical pathways involving PI3K/Akt, ERK1/2, and NF-κB. This multifaceted inhibition of pro-inflammatory and pro-proliferative signaling provides a strong rationale for its development as a novel, non-hormonal treatment for endometriosis. Further research is warranted to directly quantify the effects of this compound on these specific downstream targets to fully elucidate its molecular pharmacology.
References
- 1. BAY1316957 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of BAY-1316957 for Endometriosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the urgent need for novel, non-hormonal therapies. BAY-1316957, a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), represents a promising therapeutic approach. PGE2, via its EP4 receptor, is a key mediator of inflammation and pain in endometriotic lesions. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy studies related to the inhibition of the EP4 signaling pathway in endometriosis, with a focus on the therapeutic potential of compounds like this compound. While specific quantitative in vivo data for this compound in lesion reduction models are not publicly available, this guide summarizes the reported efficacy in pain models and presents representative data from studies on mechanistically similar EP4 antagonists to illustrate the potential of this therapeutic strategy.
The EP4 Receptor Signaling Pathway in Endometriosis
The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) is a G-protein coupled receptor that plays a critical role in the pathophysiology of endometriosis. Elevated levels of PGE2 in the peritoneal fluid of women with endometriosis contribute to the inflammatory environment and the generation of pain.[1][2]
Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is implicated in promoting cell proliferation, inflammation, and angiogenesis within endometriotic lesions. Furthermore, EP4 signaling can also engage other pathways, such as the PI3K/AKT and ERK pathways, which are crucial for cell survival and growth.[1][3]
This compound, as a selective EP4 antagonist, is designed to block these downstream signaling events, thereby reducing inflammation, inhibiting the growth of endometriotic lesions, and alleviating associated pain.[2][4]
In Vivo Efficacy of this compound in Pain Models
While specific quantitative data are not extensively published, review articles consistently report that this compound demonstrated "excellent therapeutic activity in the in vivo abdominal pain model".[2][4] This suggests a significant reduction in pain-related behaviors in preclinical models of endometriosis. The primary mechanism for this analgesic effect is believed to be the blockade of PGE2-mediated sensitization of peripheral nerves within and surrounding the endometriotic lesions.
Representative In Vivo Efficacy of EP4 Antagonism on Lesion Growth
To illustrate the potential efficacy of selective EP4 antagonism on the primary pathology of endometriosis, this section presents data from a study on a mechanistically similar selective EP2/EP4 inhibitor in a mouse model of endometriosis. It is important to note that these data are not from studies with this compound but are representative of the therapeutic approach.
A study by Arosh et al. (2015) investigated the effect of a selective EP2 and EP4 inhibitor on the growth of endometriotic lesions in a nude mouse model.[5] Human endometriotic cell lines (12Z-GFP epithelial cells and 22B-RFP stromal cells) were xenografted into ovariectomized, estrogen-treated nude mice. Treatment with the EP2/EP4 inhibitor was initiated 14 days after xenograft and continued for 14 days.
Data Presentation
Table 1: Effect of a Selective EP2/EP4 Inhibitor on Endometriotic Lesion Growth in a Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Lesion Area (mm²) at Day 28 | % Reduction vs. Vehicle |
| Vehicle | - | 15.2 ± 1.8 | - |
| EP2/EP4 Inhibitor | 10 | 8.5 ± 1.2 | 44% |
| EP2/EP4 Inhibitor | 25 | 6.1 ± 0.9 | 60% |
Data adapted from Arosh et al. (2015). Values are presented as mean ± SEM. The study reported a dose-dependent reduction in lesion growth, with the maximal effect observed at 25 mg/kg.[5]
Experimental Protocols
Representative Animal Model for Endometriosis Lesion Growth
The following protocol is based on the methodology described by Arosh et al. (2015) for establishing a mouse model of endometriosis to evaluate the efficacy of EP2/EP4 inhibitors.[5]
Detailed Methodology:
-
Animal Model: Female immunodeficient nude mice are used to prevent rejection of the human tissue xenograft.
-
Hormonal Simulation: To mimic the hormonal environment required for endometriosis growth, mice are ovariectomized and supplemented with estrogen.
-
Induction of Endometriosis: A mixture of human endometriotic epithelial cells (e.g., 12Z, often tagged with a fluorescent marker like GFP) and stromal cells (e.g., 22B, tagged with a different fluorescent marker like RFP) is injected into the peritoneal cavity.
-
Treatment: After a period to allow for lesion establishment (e.g., 14 days), animals are randomized into treatment and vehicle control groups. The test compound (e.g., an EP4 antagonist) is administered, typically daily, via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The number and size of the fluorescent endometriotic lesions are quantified. This can be done through in vivo imaging systems and confirmed by direct measurement of excised lesions.
-
Histological Confirmation: Excised lesions are subjected to histological analysis to confirm the presence of endometrial-like glands and stroma.
Representative Animal Model for Endometriosis-Associated Pain
A common method to assess visceral pain in rodent models of endometriosis is the writhing test, induced by an intraperitoneal injection of a noxious substance like acetic acid.
Detailed Methodology:
-
Animal Model and Disease Induction: As described in section 4.1, endometriosis is induced in rodents.
-
Treatment: Animals are treated with the test compound (e.g., this compound) or vehicle at various doses and at a specified time before the pain induction.
-
Pain Induction: A dilute solution of acetic acid is injected into the peritoneal cavity of the mice.
-
Pain Behavior Quantification: Immediately after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20-30 minutes).
-
Data Analysis: The reduction in the number of writhes in the treated groups compared to the vehicle group is calculated to determine the analgesic efficacy of the compound.
Conclusion
This compound, a selective EP4 receptor antagonist, holds significant promise as a novel non-hormonal treatment for endometriosis. Its mechanism of action directly targets a key pathway involved in the inflammation and pain associated with the disease. While publicly available data on its effect on lesion size is limited, the reported "excellent" efficacy in preclinical pain models, coupled with the demonstrated ability of mechanistically similar compounds to reduce lesion growth, provides a strong rationale for its continued development. The experimental models and protocols outlined in this guide serve as a valuable resource for researchers in the field of endometriosis and for professionals involved in the development of new therapies for this debilitating condition. Further publication of specific preclinical data for this compound will be crucial in fully elucidating its therapeutic potential.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances in drug therapy of endometriosis [frontiersin.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of BAY-1316957, a Potent and Selective hEP4 Receptor Antagonist
Abstract
BAY-1316957 is a highly potent, specific, and selective antagonist for the human prostaglandin E2 receptor subtype 4 (hEP4-R), a key target in inflammatory and pain pathways.[1][2] Developed for the treatment of endometriosis, this compound functions by inhibiting EP4-R signaling, which is crucial for alleviating inflammatory pain associated with the condition.[3][4] This document provides a detailed protocol for an in vitro competitive functional assay to determine the inhibitory activity of this compound by measuring its effect on agonist-induced cyclic AMP (cAMP) production in cells expressing the hEP4 receptor.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its effects are transduced by four G-protein coupled receptor (GPCR) subtypes, EP1-EP4. The EP4 receptor, in particular, is highly expressed in endometriotic lesions and plays a significant role in the inflammatory and nociceptive processes of endometriosis.[2][3] The EP4 receptor is coupled to a Gs protein, and its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).
This compound is a benzimidazolecarboxylic acid derivative identified as a potent and selective hEP4-R antagonist.[2][4] By blocking the binding of PGE2 to the EP4 receptor, this compound prevents the downstream signaling cascade, leading to a reduction in inflammation and pain. This application note details a robust, cell-based functional assay to quantify the antagonist potency of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against the hEP4 receptor is typically measured by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (e.g., PGE2).
| Compound | Target | Assay Type | Reported IC50 (nM) | Reference |
| This compound | hEP4-R | Functional Antagonist Assay | 15.3 | [1][5] |
Signaling Pathway and Experimental Workflow
Diagram 1: PGE2-EP4 Receptor Signaling Pathway
Caption: PGE2 activates the hEP4-R, leading to cAMP production. This compound blocks this.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for BAY-1316957 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][2][3][4] The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1] This receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[1][5][6] The PGE2/EP4 signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and certain cancers.[1][7] Consequently, antagonism of the EP4 receptor with compounds like this compound presents a promising therapeutic strategy for conditions such as endometriosis.[1][2][8]
These application notes provide a detailed protocol for a cell-based assay to determine the potency and efficacy of this compound and other potential EP4 receptor antagonists by measuring their ability to inhibit PGE2-induced cAMP production in a human cell line expressing the hEP4-R.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 15.3 nM | Not Specified | hEP4-R Antagonism | [4] |
Signaling Pathway and Experimental Workflow
A clear understanding of the EP4 signaling pathway and the experimental design is crucial for the successful execution and interpretation of this assay.
Caption: EP4 receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Objective:
To quantify the inhibitory potency (IC50) of this compound on PGE2-stimulated cAMP production in HEK293 cells stably expressing the human EP4 receptor.
Materials and Reagents:
-
Cell Line: HEK293 cell line stably expressing the human EP4 receptor (HEK293-hEP4R). Alternatively, transient transfection of HEK293 cells with a mammalian expression vector for hEP4-R can be performed. Several vendors offer stable cell lines.[2][8][9]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B, if applicable for the stable cell line).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Agonist: Prostaglandin E2 (PGE2), dissolved in DMSO or ethanol to create a stock solution.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[10]
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP, such as an HTRF®, ELISA, or fluorescence polarization-based assay.
-
Cell Lysis Buffer: As provided in the cAMP assay kit.
-
96-well, flat-bottom, cell culture-treated plates (white plates are recommended for luminescent or HTRF assays).
-
Reagent-grade water and DMSO.
Protocol:
1. Cell Culture and Plating:
-
Culture HEK293-hEP4R cells in T-75 flasks using the appropriate cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting point would be a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).
-
Further dilute these DMSO stocks into assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay wells is consistent and low (≤ 0.5%) to avoid solvent effects.
-
Prepare a working solution of PGE2 in assay buffer. The final concentration for stimulation should be approximately the EC80 (the concentration that gives 80% of the maximal response), which needs to be predetermined in an agonist dose-response experiment. A typical concentration is in the range of 10-100 nM.[11][12]
-
Prepare a working solution of IBMX in assay buffer. A final concentration of 100-500 µM is commonly used.[10]
3. Assay Procedure:
-
Carefully aspirate the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing IBMX and the various concentrations of this compound (or control vehicle) to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptors.
-
Add 50 µL of the PGE2 working solution to all wells except the non-stimulated control wells (to which 50 µL of assay buffer is added).
-
Incubate the plate at 37°C for 15-60 minutes. The optimal stimulation time should be determined empirically.[10]
-
Terminate the stimulation by aspirating the supernatant.
4. cAMP Measurement:
-
Lyse the cells by adding the lysis buffer provided with the cAMP assay kit (typically 50-100 µL per well).
-
Incubate at room temperature for the time specified in the kit's protocol to ensure complete lysis.
-
Proceed with the cAMP detection according to the manufacturer's instructions for the specific assay kit being used (e.g., addition of detection reagents, incubation, and reading the plate on a suitable microplate reader).
5. Data Analysis:
-
The raw data (e.g., fluorescence ratio, absorbance, or luminescence units) will be inversely proportional to the amount of cAMP produced.
-
Convert the raw data to cAMP concentrations using a standard curve generated with known amounts of cAMP, as per the kit's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PGE2-stimulated cAMP production.
Controls for the Assay:
-
Basal Control: Cells treated with vehicle and no PGE2 (determines baseline cAMP).
-
Stimulated Control: Cells treated with vehicle and PGE2 (determines maximum signal).
-
Positive Control Antagonist: A known EP4 antagonist can be used to validate the assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. cells-online.com [cells-online.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 5. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 8. PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 9. Prostaglandin E Receptor 4 (EP4R) Stable Cell Line | eEnzyme [eenzyme.com]
- 10. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: BAY-1316957 in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility in a significant number of women of reproductive age. Current treatment options are often associated with undesirable side effects and high recurrence rates, highlighting the urgent need for novel, non-hormonal therapies. BAY-1316957, a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), has emerged as a promising therapeutic candidate. This document provides a comprehensive overview of the use of this compound in preclinical animal models of endometriosis, including its mechanism of action, detailed experimental protocols, and a summary of its reported efficacy.
Mechanism of Action of this compound in Endometriosis
Prostaglandin E2 (PGE2) plays a crucial role in the pathophysiology of endometriosis by promoting inflammation, pain, angiogenesis, and tissue proliferation. These effects are mediated through its receptors, including the EP4 receptor, which is highly expressed in endometriotic lesions.
This compound is a benzimidazolecarboxylic acid derivative that acts as a potent, selective, and orally active antagonist of the human EP4 receptor, with an IC50 of 15.3 nM.[1] By blocking the EP4 receptor, this compound inhibits the downstream signaling pathways activated by PGE2. This targeted action is expected to alleviate the inflammatory and pain symptoms associated with endometriosis.[2] The compound has demonstrated excellent pharmacokinetic properties in rodents, including a low clearance, long half-life, and high oral bioavailability (F=90% in Wistar rats), making it a suitable candidate for in vivo studies.[1]
Efficacy of this compound in Animal Models
While review articles consistently cite the effectiveness of this compound in reducing lesions and pain in controlled animal studies of endometriosis, specific quantitative data from the primary preclinical studies are not publicly available.[2] The information below is based on these citations and data from a general pain model.
Summary of Preclinical Efficacy Data
| Animal Model | Key Outcomes Assessed | Reported Efficacy of this compound | Reference |
| Rodent Model of Endometriosis | Lesion Size | Effective against lesions | [2] |
| Rodent Model of Endometriosis | Pain | Effective against pain | [2] |
| dmPGE2-induced Pain Model (Wistar Rat) | Mechanical Allodynia | Significant reduction in mechanical allodynia at oral doses of 0.2-5 mg/kg. | [1] |
Note: The specific quantitative data on lesion size reduction and pain relief in the endometriosis model are based on citations in review articles, as the primary research publication with these details is not publicly available.
Experimental Protocols
The following protocols provide detailed methodologies for establishing and evaluating endometriosis in rodent models, which can be adapted for testing the efficacy of this compound.
Induction of Endometriosis in a Rat Model (Autologous Transplantation)
This protocol is adapted from established methods for surgically inducing endometriosis in rats.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Sterile phosphate-buffered saline (PBS)
-
Antibiotics and analgesics
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
Uterine Horn Resection: Make a midline laparotomy to expose the uterine horns. Ligate and resect a 2 cm segment from the distal end of one uterine horn.
-
Endometrial Tissue Preparation: Place the resected uterine segment in sterile PBS. Open it longitudinally and cut it into small fragments of approximately 2x2 mm.
-
Autologous Transplantation: Suture 4-6 endometrial fragments to the peritoneal wall, near the mesenteric blood vessels.
-
Closure and Post-operative Care: Close the abdominal wall in layers. Administer analgesics and antibiotics as required and monitor the animal for recovery.
-
Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Induction of Endometriosis in a Mouse Model (Syngeneic Transplantation)
This protocol describes the induction of endometriosis in mice using tissue from a donor of the same inbred strain.
Materials:
-
Adult female C57BL/6 or BALB/c mice (donor and recipient)
-
Anesthetic
-
Surgical instruments
-
Sterile PBS
Procedure:
-
Donor Tissue Collection: Euthanize a donor mouse and aseptically remove the uterus.
-
Tissue Preparation: Place the uterus in sterile PBS, clean it of fat and connective tissue, and mince it into small fragments (<1 mm³).
-
Recipient Preparation: Anesthetize the recipient mouse and make a small incision in the abdominal wall.
-
Intraperitoneal Injection: Suspend the minced uterine tissue in 0.5 mL of sterile PBS and inject it into the peritoneal cavity of the recipient mouse.
-
Closure and Recovery: Close the incision and monitor the mouse for recovery.
-
Lesion Establishment: Allow 2-3 weeks for the development of endometriotic lesions.
Assessment of Efficacy
Measurement of Lesion Size
-
At the end of the treatment period, euthanize the animals.
-
Expose the peritoneal cavity and carefully identify all endometriotic lesions.
-
Measure the length and width of each lesion using a caliper.
-
Calculate the lesion volume using the formula: Volume = (length × width²) / 2.
-
Alternatively, dissect the lesions, weigh them, and compare the weights between treatment and control groups.
Assessment of Endometriosis-Associated Pain
a) Mechanical Allodynia (von Frey Test):
-
Acclimatize the animal in a test chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing force to the lower abdominal area.
-
A positive response is recorded as a sharp withdrawal of the abdomen, licking, or jumping.
-
Determine the 50% withdrawal threshold using the up-down method.
b) Spontaneous Pain (Writhing Test):
-
Administer an intraperitoneal injection of a noxious substance (e.g., acetic acid or PGE2) to induce writhing behavior.
-
A writhe is characterized by a contraction of the abdominal muscles and stretching of the hind limbs.
-
Count the number of writhes over a defined period (e.g., 20 minutes).
Visualizations
Signaling Pathway of PGE2 in Endometriosis and the Action of this compound
Caption: Mechanism of action of this compound in blocking PGE2-mediated signaling.
Experimental Workflow for Evaluating this compound in a Rat Endometriosis Model
References
BAY-1316957: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).
This compound is a benzimidazolecarboxylic acid derivative with high potency, specificity, and excellent pharmacokinetic properties, making it a valuable tool for investigating the role of the EP4 receptor in various physiological and pathological processes, particularly in the context of endometriosis-associated pain and inflammation.[1] It has demonstrated good oral bioavailability.
Physicochemical Properties and Solubility
This compound is a solid, and for experimental purposes, it is crucial to ensure proper dissolution. While exact quantitative solubility data in common laboratory solvents is not widely published, available information indicates its solubility characteristics.
| Property | Data | Source |
| Molecular Formula | C₂₇H₂₇N₃O₃ | [2] |
| Molecular Weight | 441.52 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO. | [2] |
Note: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[2] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5]
Mechanism of Action: EP4 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the EP4 receptor, a G-protein coupled receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor activates downstream signaling cascades involved in pain, inflammation, and other cellular processes. By blocking this interaction, this compound inhibits these signaling pathways.
Below is a diagram illustrating the EP4 receptor signaling pathway and the point of inhibition by this compound.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: DMSO is hygroscopic and can absorb water from the air, which can affect the solubility of compounds.[4] Use anhydrous DMSO for optimal results.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BAY-1316957 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the oral administration of BAY-1316957 in rodent models for preclinical research. This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R), developed for the treatment of endometriosis-associated pain.[1][2] It exhibits favorable pharmacokinetic properties in rodents, making it a suitable candidate for in vivo studies.[1]
Mechanism of Action
This compound functions by blocking the EP4 receptor signaling pathway. Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its binding to the EP4 receptor is implicated in pain and inflammation. By antagonizing this interaction, this compound is expected to alleviate inflammatory pain.[1] The EP4 receptor is coupled to a Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors. This compound competitively inhibits this cascade.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table outlines key pharmacokinetic parameters that should be assessed following oral administration in rodents. This template is based on typical pharmacokinetic studies of orally administered small molecules in mice and rats.
Table 1: Representative Pharmacokinetic Parameters of an Orally Administered Compound in Rodents
| Parameter | Mouse | Rat | Units | Description |
| Dose | 1 - 40 | 1 - 40 | mg/kg | Oral gavage administration. |
| Cmax | Data specific to this compound needed | Data specific to this compound needed | ng/mL | Maximum observed plasma concentration. |
| Tmax | Data specific to this compound needed | Data specific to this compound needed | h | Time to reach Cmax. |
| AUC(0-t) | Data specific to this compound needed | Data specific to this compound needed | ngh/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Data specific to this compound needed | Data specific to this compound needed | ngh/mL | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Data specific to this compound needed | Data specific to this compound needed | h | Elimination half-life. |
| Oral Bioavailability (F%) | Data specific to this compound needed | Data specific to this compound needed | % | The fraction of the administered dose that reaches systemic circulation. |
Note: The values in this table are placeholders and should be replaced with experimental data obtained for this compound.
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water, 10% Ethanol, 10% Cremophor, and 80% saline)
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly to ensure a homogenous suspension. Prepare the dosing solution fresh on the day of the experiment.
Oral Gavage Administration in Rodents
Materials:
-
Rodents (mice or rats of a specified strain, e.g., C57BL/6 mice or Sprague Dawley rats)
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-inch for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with water provided ad libitum.
-
Weigh each animal on the day of the experiment to calculate the precise dosing volume. The recommended maximum oral gavage volume is 10 mL/kg for mice and 5-10 mL/kg for rats.[3]
-
-
Gavage Procedure:
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly by the shoulders.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Pharmacokinetic Analysis
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For each time point, collect blood from a subset of animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.
-
In Vivo Efficacy Model: Acetic Acid-Induced Writhing
This model is used to assess the analgesic effect of this compound on visceral pain.[1]
Materials:
-
Acetic acid solution (e.g., 0.6% in saline)
-
Stopwatch
Protocol:
-
Dosing:
-
Administer this compound or vehicle orally to different groups of animals.
-
-
Induction of Writhing:
-
At a predetermined time after dosing (e.g., 30 or 60 minutes), inject the acetic acid solution intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, place the animal in an observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions) over a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the percentage of pain inhibition for the this compound-treated groups compared to the vehicle-treated group.
-
Visualizations
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
Application Notes and Protocols for BAY-1316957 cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][2][3][4] The EP4 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). By blocking this interaction, this compound effectively inhibits PGE2-mediated cAMP signaling. These application notes provide a detailed protocol for a cell-based cAMP assay to characterize the antagonistic activity of this compound on the human EP4 receptor.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting human EP4 receptor activity.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Human EP4 Receptor | cAMP Assay | IC50 | 15.3 nM[3][4] |
Signaling Pathway
The diagram below illustrates the signaling cascade of the EP4 receptor. Activation by PGE2 leads to Gs protein activation, adenylyl cyclase (AC) stimulation, and subsequent conversion of ATP to cAMP. This compound acts as a competitive antagonist, preventing PGE2 from binding to the EP4 receptor and thereby inhibiting the downstream increase in intracellular cAMP.
Experimental Protocols
This protocol describes a competitive cAMP assay to determine the IC50 value of this compound. The assay measures the ability of this compound to inhibit the production of cAMP induced by a submaximal concentration of PGE2 in a cell line stably expressing the human EP4 receptor.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human EP4 receptor (hEP4-R).
-
Cell Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (phosphodiesterase inhibitor).
-
PGE2 (Agonist): Prostaglandin E2 stock solution in DMSO.
-
This compound (Antagonist): Stock solution in DMSO.
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF), AlphaScreen, or direct ELISA-based cAMP assay kit.
-
Cell Culture Plates: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.
-
Reagent Grade Water
-
DMSO
Experimental Workflow
The following diagram outlines the key steps in the this compound cAMP antagonist assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HEK293-hEP4-R cells in T175 flasks until they reach 80-90% confluency.
-
On the day before the assay, wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Seed 10 µL of the cell suspension (2,500 cells) into each well of a 384-well white assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations (e.g., from 1 µM to 0.1 nM).
-
Prepare a working solution of PGE2 in assay buffer at a concentration that elicits ~80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in an agonist-mode experiment. For EP4 receptors, a final concentration of 10-30 nM PGE2 is often a suitable starting point.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of assay buffer to the "baseline" control wells.
-
Add 5 µL of the various dilutions of this compound to the appropriate wells.
-
Add 5 µL of assay buffer without the test compound to the "agonist control" (maximum stimulation) wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the PGE2 working solution to all wells except the "baseline" control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis and detection reagents.
-
Add the detection reagents to each well (e.g., 5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate for an HTRF assay).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., a PHERAstar or EnVision for HTRF).
-
The signal is inversely proportional to the cAMP concentration.
-
Normalize the data using the baseline (0% inhibition) and PGE2-stimulated (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
-
This protocol provides a robust framework for quantifying the antagonist activity of this compound at the human EP4 receptor. The described cell-based cAMP assay is a critical tool for characterizing the potency of EP4 antagonists and is suitable for both lead optimization and mechanistic studies in drug discovery programs targeting inflammatory and pain-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for BAY-1316957 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 (PGE2) receptor subtype 4 (EP4-R).[1] The EP4 receptor is a G-protein coupled receptor that mediates the inflammatory and immunosuppressive effects of PGE2.[2][3] In the context of diseases like endometriosis, elevated levels of PGE2 contribute to chronic inflammation and pain.[2][3] this compound, by blocking the EP4-R signaling pathway, offers a targeted approach to mitigate these effects.[2] These application notes provide detailed protocols for the use of this compound in primary cell culture, a critical tool for preclinical research and drug development.
Mechanism of Action
This compound acts as a competitive antagonist at the EP4 receptor, preventing the binding of its natural ligand, PGE2. This blockade inhibits downstream signaling cascades that are typically initiated by PGE2 binding. The primary signaling pathway of the EP4 receptor involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6][7] This increase in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, leading to the modulation of gene expression and cellular function, often promoting inflammation and suppressing immune responses. By inhibiting this initial step, this compound effectively dampens the pro-inflammatory and immunosuppressive signals mediated by PGE2 through the EP4 receptor.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant EP4 receptor antagonists. This information is crucial for designing and interpreting experiments in primary cell culture.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human EP4-R | Radioligand Binding | IC50: 15.3 nM | [1] |
Table 2: Effective Concentrations of EP4 Antagonists in Primary Cell Culture
| Compound | Primary Cell Type | Assay | Effective Concentration | Reference |
| E7046 | Human Myeloid Cells | Reversal of PGE2-induced immunosuppression | 10 nM - 3 µM | N/A |
| RQ-15986 | Murine Natural Killer (NK) Cells | Inhibition of PGE2-mediated suppression of IFNγ production | 3 µM | [8] |
| MF-766 | Human CD8+ T Cells | Reversal of PGE2-mediated inhibition of IFNγ production | Starting at 3 µM | N/A |
| ER-819762 | Murine CD4+ T cells | Suppression of Th1 and Th17 cytokine production | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for the isolation and culture of relevant primary cells and for assays to evaluate the efficacy of this compound.
Protocol 1: Isolation and Culture of Human Endometrial Stromal Cells (hESCs)
This protocol is adapted from established methods for isolating hESCs, a key cell type for studying endometriosis.[9][10]
Materials:
-
Endometrial tissue biopsy
-
Hanks' Balanced Salt Solution (HBSS) with 1% Penicillin-Streptomycin
-
Collagenase type I (0.1% w/v in HBSS)
-
Deoxyribonuclease I (DNase I, 0.02% w/v in HBSS)
-
Fetal Bovine Serum (FBS)
-
DMEM/F-12 culture medium
-
100 µm and 40 µm cell strainers
-
Ficoll-Paque
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Wash the endometrial tissue biopsy extensively with sterile HBSS containing 1% Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with 0.1% collagenase type I and 0.02% DNase I in HBSS for 60-90 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Further filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
To separate stromal cells from epithelial glands and blood cells, layer the cell suspension over Ficoll-Paque and centrifuge at 400 x g for 30 minutes at room temperature without brake.
-
Collect the band of stromal cells from the interface.
-
Wash the collected cells twice with PBS by centrifugation at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 48-72 hours. Stromal cells will adhere and proliferate, while non-adherent cells will be removed during media changes.
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Cultured primary cells (e.g., hESCs, PBMCs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
PGE2 stock solution (optional, for stimulation)
Procedure:
-
Prepare a working stock of this compound by diluting the main stock in complete culture medium to a concentration 1000x the highest final concentration to be tested.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with for an EP4 antagonist would be from 1 nM to 10 µM.
-
Remove the existing medium from the cultured primary cells.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
If investigating the antagonistic effect, pre-incubate the cells with this compound for 1-2 hours before adding PGE2 (a typical concentration for stimulation is 10-100 nM).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
Protocol 3: Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines like IL-6 or TNF-α from primary immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
Materials:
-
Primary immune cells (e.g., PBMCs isolated by Ficoll-Paque density gradient centrifugation)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
PGE2 (optional)
-
ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α)
Procedure:
-
Seed primary immune cells in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
If applicable, add PGE2 (e.g., 10 nM) to the wells.
-
Stimulate the cells with an appropriate inflammatory stimulus, such as LPS (e.g., 100 ng/mL).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Quantify the cytokine concentration and analyze the dose-dependent inhibitory effect of this compound.
Protocol 4: Cyclic AMP (cAMP) Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels to directly assess the antagonistic effect of this compound on EP4 receptor signaling.
Materials:
-
Primary cells expressing EP4 receptors
-
This compound
-
PGE2 or a selective EP4 agonist
-
cAMP assay kit (e.g., competitive ELISA or HTRF-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed the primary cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add various concentrations of this compound or a vehicle control to the cells and incubate for 15-30 minutes.
-
Stimulate the cells with a known concentration of PGE2 or a selective EP4 agonist (e.g., 10 nM) for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP measurement assay following the kit's instructions.
-
Determine the intracellular cAMP concentration and calculate the inhibitory effect of this compound.
Visualizations
The following diagrams illustrate the EP4 signaling pathway and a general experimental workflow for testing this compound in primary cell culture.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 and the increase of intracellular cAMP inhibit the expression of interleukin 2 receptors in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for isolation of epithelial and stromal cells from the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-1316957 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a highly potent, specific, and selective antagonist of the human prostaglandin E2 (PGE2) receptor subtype 4 (EP4-R), with an IC50 value of 15.3 nM.[1][2][3][4] While initially developed for its anti-inflammatory and antinociceptive effects in the context of endometriosis, its mechanism of action holds significant promise for the study of neuroinflammatory processes.[5][6][7] Neuroinflammation is a key component in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The EP4 receptor, the target of this compound, is expressed on various central nervous system (CNS) cells, including microglia and neurons, and plays a crucial role in modulating neuroinflammatory responses.[8][9] These application notes provide a comprehensive overview of how this compound can be utilized as a research tool to investigate the role of the EP4 receptor in neuroinflammation.
Mechanism of Action
Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four G-protein coupled receptor subtypes (EP1-EP4). The EP4 receptor is primarily coupled to Gαs, and its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[10] This signaling cascade can have diverse and context-dependent effects on immune cells in the CNS. For instance, in microglia, the primary immune cells of the brain, EP4 receptor signaling has been shown to suppress the production of pro-inflammatory cytokines and chemokines in response to stimuli like amyloid-beta (Aβ).[9]
This compound, as a selective EP4 receptor antagonist, works by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting the downstream signaling cascade.[10] This allows researchers to dissect the specific contributions of EP4 receptor signaling to neuroinflammatory processes.
Data Presentation
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 15.3 nM | Human | EP4-R Antagonist Assay | [1][2][3][4] |
Signaling Pathway
Caption: PGE2-EP4 Receptor Signaling Pathway and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on neuroinflammation.
In Vitro Microglia Activation Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by activated microglia.
Methodology:
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the microglia with a pro-inflammatory agent such as lipopolysaccharide (LPS; 100 ng/mL) or oligomeric amyloid-beta (Aβ42; 5 µM) for 6-24 hours in the presence of this compound.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead-based assay.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.
-
Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Nos2, Tnf, Il1b) and microglial activation markers.
-
Caption: Experimental workflow for in vitro microglia activation assay.
In Vivo Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of neuroinflammation.
Methodology:
-
Animal Model:
-
Use a suitable animal model of neuroinflammation, such as intraperitoneal (i.p.) injection of LPS in mice or a stereotaxic injection of Aβ into the hippocampus of rats.
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, i.p. injection) at a predetermined dose and schedule. Dosing should begin prior to or shortly after the induction of neuroinflammation.
-
-
Behavioral Analysis:
-
Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or motor function, depending on the animal model.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical staining of microglial and astrocyte activation markers (e.g., Iba1, GFAP), as well as markers of neuronal damage.
-
Biochemical Analysis: Homogenize brain tissue to measure cytokine levels by ELISA or to perform Western blotting for key inflammatory signaling proteins.
-
Gene Expression Analysis: Isolate RNA from specific brain regions for RT-qPCR analysis of inflammatory gene expression.
-
Caption: Experimental workflow for an in vivo neuroinflammation model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in neuroinflammation. Its high potency and selectivity allow for precise interrogation of this signaling pathway in both in vitro and in vivo models. The protocols outlined above provide a starting point for researchers to explore the therapeutic potential of EP4 receptor antagonism in a variety of neurological disorders characterized by a significant neuroinflammatory component.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound - HY-111539 Hycultec GmbH [hycultec.de]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. BAY1316957 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
BAY-1316957 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling BAY-1316957, with a focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a highly potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R), with an IC50 value of 15.3 nM.[1][2] It is a benzimidazolecarboxylic acid derivative being investigated for its anti-inflammatory and antinociceptive effects, particularly for the treatment of endometriosis.[3][4] Its key chemical properties are summarized in the table below.
Q2: What is the general solubility of this compound?
Q3: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?
A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses in the aqueous buffer, and if the final concentration of the compound exceeds its solubility limit in the aqueous solution, it will precipitate.
Q4: Can I heat or sonicate my solution to dissolve this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to aid in the initial dissolution of this compound in an organic solvent. However, for aqueous solutions, caution is advised as prolonged heating may degrade the compound. It is always recommended to prepare fresh aqueous solutions and not to store them for extended periods.
This compound Properties
| Property | Value | Source |
| Molecular Formula | C27H27N3O3 | [2] |
| Molecular Weight | 441.52 g/mol | [1][2] |
| Compound Class | Synthetic Organic, Benzimidazole derivative | [3] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | ≥ 60 mg/mL to 100 mg/mL (with sonication) | [1][6] |
| Aqueous Solubility | Likely < 1 mg/mL (Slightly soluble to insoluble) | [5] |
Troubleshooting Guide for Aqueous Buffer Solubility
Problem: My this compound has precipitated out of my aqueous buffer after dilution from a DMSO stock.
| Possible Cause | Troubleshooting Steps |
| Final concentration is too high | - Decrease the final concentration of this compound in your assay. - Perform a solubility test by preparing serial dilutions and visually inspecting for precipitation. |
| Insufficient co-solvent | - If your experimental system allows, increase the percentage of DMSO in the final solution. Be mindful that high concentrations of DMSO can affect cell viability and assay performance. - Keep the final DMSO concentration consistent across all experimental conditions. |
| pH of the buffer | - Since this compound contains a carboxylic acid group, its solubility is likely pH-dependent. As an acidic compound, its solubility may increase at a more basic (higher) pH. - If your experiment can tolerate it, try adjusting the pH of your buffer. |
| Buffer components | - High salt concentrations in some buffers can sometimes reduce the solubility of organic compounds (salting out). - If possible, test the solubility in a buffer with a lower salt concentration. |
Problem: I am observing lower than expected potency in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Inaccurate concentration of soluble compound | - The actual concentration of soluble this compound may be lower than the nominal concentration due to precipitation. - Before your assay, prepare the final dilution in your assay medium, let it equilibrate at the assay temperature, centrifuge to pellet any precipitate, and then add the supernatant to your cells. |
| Interaction with serum proteins | - If you are using a serum-containing medium, this compound may bind to serum proteins, reducing its free concentration. - Consider reducing the serum concentration or using a serum-free medium if your experimental design permits. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a vial of the concentrated DMSO stock solution.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentrations.
-
It is recommended to add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
-
Always prepare fresh working solutions for each experiment and do not store them.
-
Visually inspect the final solution for any signs of precipitation before use in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified EP4 receptor signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Optimizing BAY-1316957 Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP4 receptor antagonist, BAY-1316957, in mouse models of endometriosis.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Incorrect Timing of Administration: The dosing schedule may not align with the progression of the disease model. - Mouse Strain Variability: Different mouse strains can exhibit varied metabolic profiles, affecting drug efficacy. | - Conduct a Dose-Response Study: Start with a range of doses to identify the minimal effective dose. Based on studies with similar EP4 antagonists like AAT-008, a starting range of 3-30 mg/kg/day (administered orally once or twice daily) can be considered.[1][2][3][4] - Optimize Formulation: Ensure this compound is properly dissolved or suspended. Common vehicles for oral gavage in mice include 0.5% methylcellulose or a solution of DMSO and PEG400. - Review Dosing Schedule: Align the treatment initiation and duration with the specific aims of your endometriosis model. - Consider Strain-Specific Differences: If switching between mouse strains, a new dose-finding study is recommended. |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | - Dosage Too High: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. - Off-Target Effects: Although this compound is selective, off-target effects can occur at high concentrations. | - Determine the Maximum Tolerated Dose (MTD): Conduct a dose escalation study in a small cohort of mice to identify the highest dose that does not cause significant toxicity. - Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity and adjust the dose accordingly. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing and stress in the animals. - Formulation Inconsistency: The drug may not be uniformly suspended or dissolved, leading to variable doses. - Biological Variability: Inherent biological differences between individual animals. | - Standardize Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage. The use of flexible plastic gavage needles and proper restraint can minimize stress and injury.[5] - Ensure Homogeneous Formulation: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability. |
| Difficulty with Oral Formulation | - Poor Solubility: this compound may have low solubility in common aqueous vehicles. - Animal Refusal (for voluntary administration): Mice may refuse to voluntarily consume medicated food or water. | - Use Co-solvents: Consider using co-solvents such as DMSO or PEG400 to improve solubility. For oral gavage, a common vehicle is 0.5% methylcellulose.[6] - Palatable Formulation for Voluntary Dosing: For voluntary administration, incorporating the compound into a palatable vehicle like sweetened jelly or peanut butter can improve acceptance.[7] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). In endometriosis, elevated levels of prostaglandin E2 (PGE2) contribute to inflammation and pain. By blocking the EP4 receptor, this compound inhibits the downstream signaling pathways activated by PGE2, thereby reducing inflammation and alleviating pain.
2. What is a recommended starting dose for this compound in mice?
While specific dose-response studies for this compound in mouse models of endometriosis are not widely published, data from studies with other selective EP4 antagonists, such as AAT-008, can provide a starting point. For AAT-008, oral doses ranging from 3 to 30 mg/kg/day have been used in mice.[1][2][3][4] It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.
3. How should I prepare an oral formulation of this compound?
For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose in water.[6] To prepare the suspension, the required amount of this compound should be weighed and gradually added to the vehicle while vortexing or sonicating to ensure a uniform mixture. The formulation should be prepared fresh daily and shaken well before each administration.
4. What are the expected pharmacokinetic parameters of this compound in mice?
5. What is the toxicity profile of this compound in mice?
Detailed public data on the LD50 or a comprehensive toxicity profile for this compound in mice is not available. To determine the safety profile, it is recommended to conduct a dose-range finding study to identify the Maximum Tolerated Dose (MTD).[8] This involves administering escalating doses of the compound and monitoring for signs of toxicity, such as weight loss, changes in behavior, or mortality.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Small Molecule Inhibitors in Mice (for reference)
Since specific data for this compound is not publicly available, this table provides example pharmacokinetic parameters for other small molecules to illustrate the type of data that should be determined experimentally.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | Data not available | Oral | TBD | TBD | TBD |
| Compound X | 25 | Oral | 1526 ± 209 | 2.97 ± 0.28 | 5580 ± 1006 |
| Compound Y | 10 | IV | 8240 | 0.08 | 3610 |
TBD: To be determined experimentally.
Table 2: Acute Toxicity of Small Molecule Inhibitors in Rodents (for reference)
This table provides an example of how acute toxicity data can be presented. The LD50 for this compound should be determined through dedicated toxicology studies.
| Compound | Species | Route | LD50 (mg/kg) | Toxicity Category |
| This compound | Mouse | Oral | TBD | TBD |
| Compound A | Rat | Oral | 1409.30 | Slightly Toxic[[“]] |
| Compound B | Mouse | Oral | 325 | Toxic[10] |
TBD: To be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle required for the study.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Store the formulation at 4°C and protect it from light. Prepare fresh daily.
-
Before each administration, vortex the suspension thoroughly.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Mouse restraint device
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[6]
-
Syringe (1 mL)
-
Prepared this compound formulation
-
-
Procedure:
-
Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg body weight).[5]
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress (e.g., difficulty breathing).
-
Mandatory Visualization
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
- 3. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nal.usda.gov [nal.usda.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
potential off-target effects of BAY-1316957
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BAY-1316957. The content is structured to offer troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1] The EP4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand prostaglandin E2 (PGE2), is primarily coupled to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in inflammatory processes and pain perception. By antagonizing the EP4 receptor, this compound is designed to block these downstream effects, making it a promising therapeutic candidate for conditions like endometriosis.[1][2]
Q2: Has this compound been reported to have significant off-target effects?
Published literature emphasizes that this compound is a "highly potent, specific, and selective hEP4-R antagonist".[1] This high selectivity is a key feature of the compound, suggesting a low propensity for engaging with other receptors or enzymes at therapeutic concentrations. However, as with any small molecule, the potential for off-target interactions cannot be entirely dismissed and should be assessed empirically in sensitive experimental systems.
Q3: What are the potential, theoretical off-target liabilities for a benzimidazole-based compound like this compound?
While this compound itself is optimized for selectivity, the benzimidazole scaffold is present in various compounds that have been shown to interact with other biological targets.[3] Theoretically, potential off-target interactions for some benzimidazole derivatives could include:
-
Kinases: Certain benzimidazole compounds have been reported to exhibit inhibitory activity against various protein kinases.
-
DNA Intercalation: The planar structure of the benzimidazole ring could theoretically allow for intercalation with DNA, although this is highly dependent on the specific side chains of the molecule.
-
Other GPCRs: Despite its high selectivity for EP4, comprehensive screening is necessary to rule out low-affinity interactions with other GPCRs, especially other prostanoid receptors (EP1, EP2, EP3).
It is crucial to note that these are general liabilities of the chemical class and not specifically reported effects of this compound.
Q4: How can I experimentally assess the off-target profile of this compound in my research?
To experimentally determine the off-target profile of this compound, a tiered approach is recommended. Start with broad screening panels and follow up with more specific functional assays for any identified "hits." Commercial services like Eurofins' SafetyScreen™ panels or DiscoverX's GPCRscan® services offer comprehensive profiling against a wide range of targets.[4][5] A detailed protocol for such a screening workflow is provided in the "Experimental Protocols" section.
Q5: What should I do if I observe an unexpected phenotype in my experiments with this compound?
If you observe an unexpected biological effect, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, ensure that the observed effect is not a result of potent, on-target EP4 receptor antagonism in your specific model system. The EP4 receptor has diverse physiological roles.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects are more likely to occur at higher concentrations.
-
Use a Negative Control: If available, use a structurally similar but inactive analogue of this compound to determine if the effect is due to the specific pharmacophore.
-
Conduct Off-Target Screening: If the effect persists and cannot be explained by EP4 antagonism, consider commissioning a broad off-target screening panel as detailed in the protocols below.
-
Consult the Literature: Review literature on the physiological roles of the EP4 receptor and potential off-targets of benzimidazoles to form a hypothesis.
Data Presentation: Selectivity Profile
While specific proprietary data from the manufacturer is not publicly available, a typical selectivity panel for a highly selective compound like this compound would be presented as follows. The data is illustrative to demonstrate the compound's expected high selectivity for the EP4 receptor over other related and unrelated targets.
| Target | Assay Type | Result (e.g., Ki or IC50) | Fold Selectivity vs. hEP4 |
| Human EP4 Receptor (On-Target) | Radioligand Binding | ~2-15 nM | - |
| Human EP1 Receptor | Radioligand Binding | >10,000 nM | >1000x |
| Human EP2 Receptor | Radioligand Binding | >10,000 nM | >1000x |
| Human EP3 Receptor | Radioligand Binding | >10,000 nM | >1000x |
| Human DP1 Receptor | Radioligand Binding | >10,000 nM | >1000x |
| Human FP Receptor | Radioligand Binding | >10,000 nM | >1000x |
| hERG Potassium Channel | Electrophysiology | >30,000 nM | >2000x |
| Panel of 50+ other GPCRs | Radioligand Binding | Generally >10,000 nM | >1000x |
| Panel of 20+ Kinases | Enzymatic Assay | Generally >10,000 nM | >1000x |
Table 1: Illustrative Selectivity Data for this compound. This table represents the expected outcome of a comprehensive selectivity screen, highlighting high selectivity for the intended target.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Broad Off-Target Liability Screening using a Commercial Radioligand Binding Panel
Objective: To identify potential off-target binding interactions of this compound across a wide range of diverse biological targets. This protocol is based on the services offered by vendors like Eurofins Discovery (e.g., SafetyScreen44™ Panel).[6][7]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the highest purity of the compound to avoid artifacts from impurities.
-
Submit the required volume and concentration to the contract research organization (CRO) as per their specifications (e.g., 120 μL of a 10 mM stock for a final assay concentration of 10 µM).[6]
-
-
Assay Execution (Performed by CRO):
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
The assay panel consists of a set of radioligand binding assays for various targets, including:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, opioid, etc.
-
Ion Channels: hERG, sodium, calcium channels.
-
Transporters: Dopamine, serotonin, norepinephrine transporters.
-
Enzymes: COX-1, COX-2, MAO-A, phosphodiesterases.
-
-
The principle of the assay is competitive binding, where this compound competes with a specific radiolabeled ligand for binding to the target receptor or protein.
-
The amount of radioligand bound in the presence of the test compound is measured using scintillation counting or other appropriate methods.
-
-
Data Analysis:
-
Results are expressed as the percentage inhibition of radioligand binding.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration (e.g., 10 µM). This indicates a significant interaction that warrants further investigation.
-
The CRO will provide a detailed report summarizing the percentage inhibition for each target in the panel.
-
Protocol 2: Functional Assay for Gs- and Gi-Coupled GPCR Off-Targets
Objective: To determine if any identified binding "hit" from Protocol 1 on a Gs- or Gi-coupled GPCR translates into functional agonist or antagonist activity.
Methodology:
-
Cell Line Selection:
-
Utilize a recombinant cell line (e.g., CHO or HEK293) stably overexpressing the off-target receptor of interest. These are often available from the CRO that performed the initial screen.
-
-
cAMP Accumulation Assay:
-
Seed the cells in 96- or 384-well plates and culture overnight.
-
For Antagonist Mode:
-
Pre-incubate the cells with a range of concentrations of this compound (e.g., 1 nM to 30 µM) for 15-30 minutes.
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC80).
-
Incubate for an additional 30-60 minutes.
-
-
For Agonist Mode:
-
Incubate the cells with a range of concentrations of this compound alone.
-
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine if it stimulates cAMP production and calculate an EC50 value if applicable.
-
Compare the off-target functional potency (IC50 or EC50) to the on-target potency of this compound at the EP4 receptor to assess the therapeutic window and risk.
-
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. youtube.com [youtube.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: EP4 Antagonist Experiments
Welcome to the technical support center for EP4 antagonist experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My EP4 antagonist shows lower potency than expected in a cell-based assay. What are the possible causes?
A1: Several factors could contribute to lower-than-expected potency:
-
Compound Stability and Solubility: Ensure your antagonist is fully dissolved and stable in the assay medium. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or performing a solubility test.
-
Cell Line and Receptor Expression: Verify the expression level of the EP4 receptor in your cell line. Low receptor density will require higher antagonist concentrations to achieve a significant effect. Use a cell line with robust and stable EP4 expression, such as HEK293 cells stably transfected with the human EP4 receptor.[1][2]
-
Agonist Concentration: The concentration of the agonist (e.g., PGE2) used to stimulate the cells is critical. If the agonist concentration is too high, it can overcome the competitive inhibition by the antagonist, leading to an apparent decrease in potency. It is recommended to use an agonist concentration at or near its EC80 value.[1]
-
Assay-Specific Issues:
-
cAMP Assays: Ensure that the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included in the assay buffer to prevent the degradation of cAMP.[1][3]
-
Binding Assays: Check for high non-specific binding of the radioligand, which can mask the competitive effect of your antagonist. Optimize washing steps and use appropriate blocking agents.[1]
-
-
Incorrect Antagonist Isomer: If your antagonist has chiral centers, ensure you are using the active stereoisomer, as different isomers can have significantly different potencies.
Q2: I am observing inconsistent results between different batches of my EP4 antagonist. How can I troubleshoot this?
A2: Batch-to-batch variability is a common issue. Here's how to address it:
-
Purity and Identity Confirmation: Analyze each new batch for purity and identity using methods like HPLC, mass spectrometry, and NMR. Impurities could interfere with the assay or the antagonist's activity.
-
Quantification: Accurately determine the concentration of each batch. Errors in concentration will directly impact the dose-response curves and potency calculations.
-
Storage and Handling: Ensure consistent storage conditions (temperature, light exposure, humidity) for all batches. Degradation of the compound can lead to reduced activity. Follow the manufacturer's storage recommendations.
-
Standard Operating Procedures (SOPs): Implement and strictly follow SOPs for all experimental procedures to minimize variability introduced by handling and experimental setup.
Q3: How can I be sure that the observed effects of my antagonist are specific to EP4 receptor inhibition?
A3: Demonstrating specificity is crucial. Here are key strategies:
-
Selectivity Profiling: Test your antagonist against other prostanoid receptors, particularly the EP2 receptor, as some antagonists may have off-target activity.[1] This can be done through binding or functional assays using cell lines expressing each receptor subtype.
-
Use of Multiple Antagonists: Employ structurally different, well-characterized EP4 antagonists as controls. If different antagonists produce the same biological effect, it strengthens the evidence for EP4-mediated action.
-
Rescue Experiments: After treating with the antagonist, see if the effect can be reversed by adding a high concentration of an EP4 agonist like PGE2.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate EP4 expression in your cell model. The antagonist should have no effect in these EP4-deficient cells.
Q4: My in vivo results with the EP4 antagonist do not correlate with my in vitro data. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common and can arise from:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can result in suboptimal in vivo efficacy despite high in vitro potency. Conduct PK/PD studies to understand the compound's behavior in the animal model.
-
Off-Target Effects: In a complex biological system, your antagonist might interact with other targets, leading to unexpected or confounding effects. In vivo safety and toxicity studies can provide insights into potential off-target activities.[4]
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease or the specific role of the EP4 receptor in the pathology being studied. Ensure the model is well-validated.
-
Dosing and Administration Route: The dose, frequency, and route of administration need to be optimized for the specific animal model and compound.[4]
Troubleshooting Guides
In Vitro Assays
Issue: High Background in cAMP Assays
-
Possible Cause: Endogenous production of prostaglandins by the cells.
-
Troubleshooting Step: Pre-treat cells with a cyclooxygenase (COX) inhibitor, such as indomethacin, to block endogenous prostaglandin synthesis.[3]
-
Possible Cause: Non-specific activation of adenylyl cyclase.
-
Troubleshooting Step: Optimize cell density and assay conditions. Ensure all reagents are fresh and properly prepared.
Issue: Low Signal-to-Noise Ratio in Radioligand Binding Assays
-
Possible Cause: Low specific binding of the radioligand.
-
Troubleshooting Step: Optimize the concentration of the radiolabeled ligand ([3H]-PGE2) to ensure it is at or below its Kd for the EP4 receptor.[1]
-
Possible Cause: High non-specific binding.
-
Troubleshooting Step: Increase the number and duration of washing steps. Use appropriate blocking agents in the assay buffer. Ensure the filter plates are properly wetted.
In Vivo Experiments
Issue: Lack of Efficacy in an Animal Model of Inflammation
-
Possible Cause: The inflammatory model is not primarily driven by the EP4 pathway.
-
Troubleshooting Step: Confirm the role of EP4 in the chosen model by using a reference EP4 antagonist or by analyzing EP4 expression in the relevant tissues.
-
Possible Cause: Insufficient drug exposure at the site of inflammation.
-
Troubleshooting Step: Perform pharmacokinetic studies to measure the concentration of the antagonist in plasma and the inflamed tissue. Adjust the dose or formulation if necessary.
Issue: Unexpected Toxicity in Animal Studies
-
Possible Cause: Off-target effects of the antagonist.
-
Troubleshooting Step: Conduct a broader in vitro pharmacology screen to identify potential off-target interactions.
-
Possible Cause: The observed toxicity is related to the on-target inhibition of EP4 in a critical physiological process. The EP4 receptor is involved in various physiological functions, including renal homeostasis and gastrointestinal integrity.[5][6]
-
Troubleshooting Step: Carefully monitor for known side effects associated with EP4 inhibition. Consider dose reduction or a different dosing schedule.
Quantitative Data Summary
The following tables summarize the potency of several common EP4 receptor antagonists from published studies. This data is essential for comparing the activity of different compounds.
| EP4 Antagonist | Cancer Cell Line/Assay System | Endpoint | IC50 / Ki / Effective Concentration | Reference |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM (Ki) | [7] |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM | [7] |
| HCA-7 (Colon Cancer) | Inhibition of PGE2-induced ERK phosphorylation | Completely blocks at tested concentrations | [7] | |
| Compound 1 | HEK293/EP4 Cells | Antagonism of PGE2 binding | 58 nM (Ki) | [1] |
| Compound 2 | HEK293/EP4 Cells | Antagonism of PGE2 binding | 41 nM (Ki) | [1] |
| Compound 3 | HEK293/EP4 Cells | Antagonism of PGE2 binding | 2.05 nM (Ki) | [1] |
| CJ-023,423 | HEK293/EP4 Cells | Antagonism of PGE2 binding | 449 nM (Ki) | [1] |
| RQ-15986 | 410.4 Mammary Tumor Cells | Inhibition of PGE2-mediated adenylate cyclase activation | Dose-dependent inhibition | [3] |
| ER-819762 | HEK/293 Cells (cAMP reporter assay) | Suppression of human EP4 receptor-mediated cell signaling | 59 ± 6 nM (IC50) | [2] |
| ZY001 | EP4-overexpressing HEK293 cells (GloSensor cAMP assay) | Antagonistic activity against EP4 | 0.51 ± 0.02 nM (IC50) | [8] |
Experimental Protocols
Radioligand Binding Assay for EP4 Receptor
This protocol is adapted from methodologies used to assess the affinity of compounds for the EP4 receptor.[1]
Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell membrane preparation from the above cells.
-
[3H]-PGE2 (radioligand).
-
Unlabeled PGE2 (for determining non-specific binding and as a positive control).
-
Test EP4 antagonist.
-
Binding buffer (e.g., 10 mmol/L MES, pH 6.0, 10 mmol/L MgCl2, and 1 mmol/L EDTA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test EP4 antagonist.
-
In a 96-well plate, add the cell membrane preparation (10-20 µ g/well ).
-
Add the diluted antagonist solutions to the wells.
-
Add [3H]-PGE2 at a concentration near its Kd (e.g., 0.3–0.5 nmol/L).
-
For total binding wells, add only buffer instead of the antagonist.
-
For non-specific binding wells, add a high concentration of unlabeled PGE2.
-
Incubate the plate for 90 minutes at 25°C.
-
Harvest the membranes onto filter plates and wash with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each antagonist concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based cAMP Functional Assay
This protocol is a general guide for measuring the potency of an EP4 antagonist in blocking agonist-induced cAMP production.[1]
Objective: To determine the IC50 of an EP4 antagonist.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
PGE2 (agonist).
-
Test EP4 antagonist.
-
Assay buffer (e.g., HBSS with 0.1% BSA, 20 mmol/L HEPES, and 200 µmol/L IBMX).
-
cAMP detection kit (e.g., ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Seed the HEK293-EP4 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with the assay buffer.
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
Add the diluted antagonist to the cells and incubate for a short period (e.g., 20 minutes) at room temperature.
-
Add PGE2 at its EC80 concentration to all wells except the basal control wells.
-
Incubate for an additional 20 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the PGE2-induced cAMP response against the log of the antagonist concentration to determine the IC50 value.
Visualizations
Caption: EP4 Receptor Signaling Pathways.
Caption: EP4 Antagonist Experimental Workflow.
Caption: Troubleshooting Logic for Low Potency.
References
- 1. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nso-journal.org [nso-journal.org]
Navigating BAY-1316957 Dose-Response Curves: A Technical Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BAY-1316957 in their experiments. It provides a comprehensive resource for interpreting dose-response curves, understanding the underlying signaling pathways, and troubleshooting common experimental challenges.
Understanding this compound: A Potent and Selective EP4 Receptor Antagonist
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][2] It is a promising therapeutic candidate for endometriosis due to its anti-inflammatory and anti-nociceptive properties.[1][2] The compound exhibits high affinity for the hEP4 receptor, with reported IC50 values in the low nanomolar range.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity at the human EP4 receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 15.3 nM | cAMP HTRF Assay | HEK293 | Bäurle, S. et al. (2019) |
| Ki | 1.8 nM | Radioligand Binding Assay ([³H]-PGE2) | CHO-K1 | Bäurle, S. et al. (2019) |
Prostaglandin E2 Receptor EP4 Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the binding of prostaglandin E2 (PGE2) to the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the procedures described by Bäurle, S. et al. in the Journal of Medicinal Chemistry (2019).
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human EP4 receptor.
-
Membrane preparation from the above cells.
-
[³H]-PGE2 (Radioligand).
-
This compound (Test Compound).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest CHO-K1 cells expressing hEP4-R and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]-PGE2 (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding (NSB) determination, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
For total binding, add vehicle instead of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP HTRF Assay for IC50 Determination
Objective: To determine the functional inhibitory potency (IC50) of this compound on PGE2-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
PGE2 (Agonist).
-
This compound (Test Compound).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed HEK293-hEP4-R cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Incubation: Add the diluted this compound or vehicle to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and perform the HTRF assay according to the manufacturer's instructions. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
Measurement: After an incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of the PGE2 response against the logarithm of the this compound concentration. Determine the IC50 value using a four-parameter logistic fit.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound and similar GPCR antagonists.
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: The IC50 value I obtained for this compound is significantly different from the published value. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Different Assay Conditions: The IC50 is highly dependent on the specific assay conditions. Factors such as cell line, receptor expression level, agonist concentration used for stimulation, incubation times, and buffer composition can all influence the apparent potency of an antagonist.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression or signaling efficiency. It is recommended to use cells within a defined passage number range.
-
Reagent Quality: The purity and activity of both this compound and the agonist (PGE2) are critical. Ensure that the compounds have been stored correctly and are not degraded.
-
Data Analysis: The method used for data analysis, including the choice of curve-fitting model, can affect the calculated IC50.
Q2: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
A2: High non-specific binding can obscure the specific binding signal. To reduce it:
-
Optimize Protein Concentration: Use the lowest amount of membrane protein that still provides a robust specific binding signal.
-
Use appropriate blocking agents: Some assays benefit from the addition of bovine serum albumin (BSA) to the binding buffer.
-
Pre-treat filters: Soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Optimize Wash Steps: Ensure that the wash buffer is ice-cold and that the washing is performed rapidly to minimize the dissociation of the specifically bound radioligand.
Q3: How can I be sure that this compound is acting as a competitive antagonist in my functional assay?
A3: To confirm competitive antagonism, a Schild analysis can be performed. This involves generating full dose-response curves for the agonist (PGE2) in the presence of several different fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve with no change in the maximum response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is reported to be a highly selective EP4 receptor antagonist, it is good practice in drug development to profile lead compounds against a panel of other receptors, enzymes, and ion channels to identify potential off-target activities. For specific details on the selectivity profile of this compound, it is recommended to consult the primary literature, such as Bäurle, S. et al. (2019).
Q5: My dose-response curve for this compound is not a classic sigmoidal shape. What could this indicate?
A5: An atypical curve shape can be due to several factors:
-
Compound Solubility: At high concentrations, the compound may be precipitating out of solution.
-
Cytotoxicity: The compound may be causing cell death at higher concentrations, leading to a drop in the response that is not related to receptor antagonism.
-
Complex Binding Kinetics: The interaction of the antagonist with the receptor may not follow a simple bimolecular model.
-
Assay Artifacts: Interference with the detection system at high compound concentrations can also distort the curve shape.
References
Technical Support Center: BAY-1316957 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-1316957, a potent and selective human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist.[1][2] While this compound is primarily investigated for its anti-inflammatory and antinociceptive properties in the context of endometriosis, assessing its cytotoxic potential is a critical step in preclinical development.[3][4] This guide addresses potential issues that may arise during the in vitro cytotoxicity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound. As an antagonist of the EP4 receptor, its primary mechanism of action is not directly linked to cytotoxic pathways.[1][3][4] However, off-target effects or effects at high concentrations cannot be ruled out without experimental data. Therefore, it is essential to perform comprehensive cytotoxicity assays to establish the safety profile of the compound.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by the therapeutic context and the expression of the EP4 receptor. For endometriosis research, relevant cell lines would include human endometrial stromal cells (HESCs), Ishikawa cells (endometrial adenocarcinoma), or primary endometriotic cells. For general cytotoxicity screening, a panel of cell lines from different tissues (e.g., HepG2 for liver, HEK293 for kidney, etc.) is recommended to assess tissue-specific toxicity.
Q3: What are the recommended concentration ranges for cytotoxicity testing of this compound?
A3: It is advisable to use a wide range of concentrations to determine the dose-response relationship. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to low nanomolar concentrations. The IC50 value for its antagonist activity on the hEP4-R is reported to be 15.3 nM, so it is crucial to assess cytotoxicity at concentrations well above this to determine the therapeutic window.[2]
Q4: How can I be sure that the observed effects are due to cytotoxicity and not its primary pharmacological effect?
A4: This is a critical consideration. At concentrations where this compound is expected to be pharmacologically active, it may inhibit cell proliferation or induce other non-cytotoxic effects. It is important to use multiple, mechanistically distinct cytotoxicity assays (e.g., membrane integrity, metabolic activity, and apoptosis assays) to confirm cell death. Additionally, comparing effects in EP4 receptor-expressing versus non-expressing cell lines can help differentiate between on-target pharmacological effects and off-target cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for seeding plates.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (ensure solvent controls are included).
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different cellular events. For example, an MTT assay measures metabolic activity, which may decrease before cell death, while an LDH assay measures membrane integrity, which is a later event.
-
Solution: This is often an insightful result rather than an issue. It can provide clues about the mechanism of cell death. For instance, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or mitochondrial dysfunction rather than overt cytotoxicity.
-
-
Possible Cause: Interference of this compound with the assay chemistry.
-
Solution: Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical interference.
-
Quantitative Data Summary
The following tables represent hypothetical data for the cytotoxicity of this compound across different cell lines and assays.
Table 1: IC50 Values (µM) of this compound in Various Cell Lines after 48-hour exposure
| Cell Line | Assay Type | IC50 (µM) |
| HESCs | MTT | > 100 |
| Ishikawa | LDH Release | > 100 |
| HepG2 | CellTiter-Glo | 85.2 |
| HEK293 | MTT | > 100 |
Table 2: Percentage of Apoptotic Cells (Annexin V/PI Staining) after 24-hour treatment with this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells |
| HESCs | 1 | 2.1 |
| 10 | 3.5 | |
| 100 | 5.8 | |
| HepG2 | 1 | 3.2 |
| 10 | 8.9 | |
| 100 | 25.4 |
Experimental Protocols
MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Release Assay for Cytotoxicity
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired duration. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Visualizations
Caption: Signaling pathway of this compound as an EP4 receptor antagonist.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BAY1316957 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
avoiding BAY-1316957 precipitation in media
Welcome to the technical support center for BAY-1316957. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" and is expected for hydrophobic compounds like this compound. The primary reason is the significant change in solvent properties when a concentrated DMSO stock is introduced into an aqueous-based cell culture medium. This compound is highly soluble in DMSO but has poor aqueous solubility. When the DMSO is diluted in the medium, its concentration drops dramatically, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. However, for some poorly soluble compounds, a slightly higher but still cell-tolerated concentration might be necessary. It is crucial to include a vehicle control with the same final DMSO concentration in all your experiments to account for any solvent effects.
Q3: Can warming the cell culture medium help prevent precipitation?
A3: Yes, gently warming the culture medium to 37°C before adding the this compound stock solution can improve its solubility. However, avoid prolonged heating of the medium as it can degrade sensitive components.
Q4: I've noticed precipitation in my culture plates after a few hours of incubation. What could be the cause?
A4: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that decrease the compound's solubility.
-
pH Shifts in Media: Changes in the pH of the culture medium during incubation can affect the solubility of the compound. Using a well-buffered medium, such as one containing HEPES, can help maintain a stable pH.
-
Compound Instability: this compound may have limited stability in aqueous solutions over time. For longer-term experiments, it may be necessary to replenish the medium with freshly prepared this compound. Always refer to the manufacturer's datasheet for stability information and store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand prostaglandin E2 (PGE2), initiates downstream signaling cascades involved in inflammation, pain, and cell proliferation. By blocking this receptor, this compound can inhibit these processes.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift from an organic to an aqueous environment, leading to precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) serum-containing medium. Then, add this intermediate dilution to the final volume of the medium. |
| Insufficient Mixing | Localized high concentrations of the compound can form and precipitate before it has a chance to disperse. | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
Issue 2: Delayed Precipitation of this compound During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Removing culture vessels from the stable 37°C environment of the incubator can cause the compound to fall out of solution. | Minimize the time culture vessels are outside the incubator. If frequent observation is required, use a microscope with a heated stage. |
| Media Evaporation | Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Instability | Cellular metabolism can lead to changes in the pH of the culture medium over time, which can affect compound solubility. | Use a well-buffered medium, for instance, one supplemented with HEPES, to maintain a stable pH. |
| Compound Degradation | This compound may not be stable in an aqueous solution for extended periods at 37°C. | Check the manufacturer's data for the stability of this compound in solution. For long-term experiments, consider replacing the medium with a freshly prepared solution at regular intervals. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 441.52 g/mol | [1][2] |
| Formula | C₂₇H₂₇N₃O₃ | [1][2] |
| CAS Number | 1613264-40-6 | [1][2] |
| Solubility in DMSO (25°C) | ≥ 60 mg/mL | [1] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | General Recommendation | Considerations |
| Most cell lines | ≤ 0.5% | Well-tolerated by many cell lines. |
| Sensitive cell lines (e.g., primary cells) | ≤ 0.1% | May require lower concentrations to avoid toxicity. |
| All experiments | As low as possible | Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and a working solution in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight = 441.52 g/mol ). b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (Stepwise Dilution Method): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM stock to a small volume of pre-warmed complete cell culture medium (e.g., dilute 1:10 to make a 1 mM solution in medium). Vortex gently. c. Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM. d. Gently mix the final working solution by inverting the tube or pipetting up and down. e. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium of interest (with and without serum), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add to Media: To a new 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Add 2 µL of each DMSO serial dilution to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Include a vehicle control (2 µL of DMSO in 198 µL of medium).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance) is the maximum working soluble concentration of this compound under those specific conditions.
Visualizations
Caption: Canonical EP4 Receptor Signaling Pathway and Inhibition by this compound.
References
BAY-1316957 experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][[“]] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzimidazolecarboxylic acid derivative that acts as a highly potent, specific, and selective antagonist of the human EP4 receptor (hEP4-R), with an IC50 of 15.3 nM.[3] Its primary mechanism of action is the inhibition of the EP4-R signaling pathway, which is activated by prostaglandin E2 (PGE2).[1] By blocking this pathway, this compound is expected to alleviate inflammatory pain, particularly in the context of endometriosis.[1]
Q2: What are the recommended in vitro assays to validate the activity of this compound?
To validate the in vitro activity of this compound, it is recommended to perform a combination of binding and functional assays. A radioligand binding assay can determine the affinity of the compound for the EP4 receptor, while a cAMP functional assay can measure its potency in blocking the canonical Gs signaling pathway.[4] Additionally, a β-arrestin recruitment assay can be used to assess the potential for biased signaling.[4]
Q3: What are the appropriate positive and negative controls for an in vitro experiment with this compound?
-
Positive Control: Prostaglandin E2 (PGE2) should be used as a positive control to stimulate the EP4 receptor and induce a measurable downstream effect, such as an increase in intracellular cyclic AMP (cAMP) levels.[4]
-
Negative Control: A vehicle control (e.g., DMSO at a final concentration of <0.5%) is essential to account for any effects of the solvent on the experimental system.[5] For target validation, a structurally unrelated EP4 antagonist can be used to confirm that the observed effects are due to EP4 inhibition.
Q4: How should I design an in vivo study using this compound in an endometriosis model?
In vivo studies should utilize an established animal model of endometriosis, such as surgically induced endometriosis in rodents.[6][7] The experimental design should include the following groups:
-
A sham-operated control group.
-
An endometriosis group treated with a vehicle control.
-
An endometriosis group treated with this compound at various doses.
-
A positive control group treated with a standard-of-care agent for endometriosis.
Key endpoints to measure include lesion size and weight, pain-related behaviors, and inflammatory markers within the peritoneal fluid and endometriotic lesions.
Experimental Protocols
PGE2-Induced cAMP Assay Protocol
This protocol is designed to functionally validate the antagonistic activity of this compound on the EP4 receptor in a cell-based assay.
Materials:
-
HEK293 cells stably overexpressing the human EP4 receptor (HEK293-hEP4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Prostaglandin E2 (PGE2).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., the EC80 concentration) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for this compound and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of PGE2-induced cAMP production | Compound Instability: this compound may be unstable in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Assess compound stability in the medium over the time course of the experiment using methods like HPLC-MS. |
| Cell Health: Cells may be unhealthy or at a suboptimal density. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. | |
| Incorrect Compound Concentration: Errors in serial dilutions or compound weighing. | Prepare fresh stock solutions and carefully perform serial dilutions. Confirm the concentration of the stock solution. | |
| High background signal in cAMP assay | Basal EP4 Receptor Activity: High basal activity of the overexpressed EP4 receptor. | Reduce the expression level of the EP4 receptor or use a cell line with lower basal activity. |
| Assay Reagent Issues: Problems with the cAMP assay kit components. | Check the expiration date of the kit and store reagents as recommended. Run the kit's internal controls. | |
| Off-target effects observed | Non-specific Binding: At high concentrations, this compound may bind to other receptors or cellular components. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. Use a structurally unrelated EP4 antagonist to confirm the on-target effect. Test for activity against other prostanoid receptors. |
| Poor solubility of this compound | Hydrophobic Nature of the Compound: The compound may precipitate in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and include a vehicle control.[5] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 15.3 nM | Antagonism of hEP4-R | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modelling Endometriosis Using In Vitro and In Vivo Systems [mdpi.com]
- 7. Endometriosis: current challenges in modeling a multifactorial disease of unknown etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of serum on BAY-1316957 activity
Welcome to the technical support center for BAY-1316957. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R). By blocking this receptor, it inhibits downstream signaling pathways activated by prostaglandin E2 (PGE2). The EP4 receptor is a G-protein coupled receptor, and its activation has been linked to various cellular processes, including inflammation, cell proliferation, and migration.
Q2: How does serum in cell culture media affect the activity of this compound?
The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. The primary reason for this is the binding of the compound to serum proteins, most notably albumin. According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target.
Therefore, when this compound binds to serum proteins, its free concentration in the media is reduced, which can lead to a decrease in its observed potency (a higher IC50 value). The extent of this effect depends on the binding affinity of this compound to serum proteins. While specific quantitative data for this compound is not publicly available, it is a common phenomenon for small molecule drugs.
Q3: My IC50 value for this compound is higher than expected. Could serum be the cause?
Yes, a higher-than-expected IC50 value is a common consequence of serum protein binding. If you are comparing your results to data generated in serum-free or low-serum conditions, you should anticipate a rightward shift in your dose-response curve (i.e., a higher IC50) when using higher concentrations of serum.
Q4: What is the signaling pathway downstream of the EP4 receptor that this compound inhibits?
Activation of the EP4 receptor by its ligand, PGE2, can trigger multiple downstream signaling pathways. A key pathway implicated in the cellular effects of EP4 activation is the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][2][3][4][5][6][7] Inhibition of the EP4 receptor by this compound is expected to attenuate the activation of this pro-survival and pro-proliferative pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Variable Serum Concentration.
-
Recommendation: Ensure that the percentage of serum in your cell culture medium is consistent across all experiments and between different batches of media. Small variations in serum concentration can alter the free fraction of this compound, leading to variability in your results.
-
-
Possible Cause 2: Different Serum Lots.
-
Recommendation: The composition of serum, particularly protein content, can vary between different lots. If possible, use the same lot of serum for a complete set of experiments. If you must switch lots, it is advisable to re-validate your assay to ensure consistency.
-
-
Possible Cause 3: Cell Density and Health.
-
Recommendation: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase at the start of the experiment. Over-confluent or stressed cells can respond differently to treatment.
-
Issue 2: Low potency of this compound in vitro.
-
Possible Cause 1: High Serum Protein Binding.
-
Recommendation: If high potency is required and your assay allows, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment. Be mindful that this may affect cell health and viability, so appropriate controls are essential. Alternatively, you can perform a plasma protein binding assay to quantify the extent of binding and use this information to calculate the free fraction of the compound in your experiments.
-
-
Possible Cause 2: Compound Stability.
-
Recommendation: Ensure that your stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Data Presentation
Table 1: Illustrative Impact of Serum on IC50 Value of a Hypothetical EP4 Antagonist
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected effect of serum on compound potency. This is not actual data for this compound.
| Serum Concentration | IC50 (nM) | Fold Shift in IC50 |
| 0% (Serum-Free) | 10 | 1.0 |
| 2% Fetal Bovine Serum | 35 | 3.5 |
| 10% Fetal Bovine Serum | 150 | 15.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with a defined percentage of serum)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol is to determine the fraction of this compound bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane (with an appropriate molecular weight cut-off)
-
Human plasma (or serum from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a solution of this compound in plasma at the desired concentration.
-
Dialysis Setup: Add the plasma containing this compound to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the semi-permeable membrane.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sampling: After incubation, collect samples from both the plasma and the PBS chambers.
-
Analysis: Determine the concentration of this compound in both chambers using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in PBS chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) * 100
-
Visualizations
Caption: EP4 Receptor Signaling Pathway.
References
- 1. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AB063. A prostaglandin E (PGE) receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP-PKA/PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BAY-1316957 and Other EP4 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin E2 receptor subtype 4 (EP4) antagonist BAY-1316957 with other notable EP4 antagonists. This document summarizes key performance data from preclinical studies, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support informed decisions in drug discovery and development.
The prostaglandin E2 (PGE2) receptor EP4 is a well-validated target in a variety of therapeutic areas, including inflammation, pain, and oncology.[1][2] Antagonism of the EP4 receptor has been shown to modulate inflammatory responses and inhibit tumor growth, making it an attractive strategy for novel drug development.[3] this compound is a potent and selective EP4 receptor antagonist that has demonstrated promising preclinical activity.[4][5] This guide compares the performance of this compound with other key EP4 antagonists, such as Grapiprant and E7046, based on available experimental data.
Quantitative Comparison of EP4 Antagonists
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic profiles of this compound and other selected EP4 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile (IC50 in nM or > value) | Reference |
| This compound | human EP4 | 15.3 | - | Highly selective | [5][6] |
| Grapiprant (AAT-007) | human EP4 | - | 13 | Selective against other EP receptors | [7][8][9] |
| rat EP4 | - | 20 | [7] | ||
| E7046 | human EP4 | 13.5 | 23.14 | Selective against other EP receptors | [7][10] |
| Compound 36 | human EP4 | 4.3 | 65.9 | EP1, EP2, EP3 > 10,000 | [10] |
Table 2: Comparative In Vivo Efficacy in a CT26 Colon Cancer Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| E7046 | 150 mg/kg, p.o., daily | Significant | Dependent on both myeloid and CD8+ T cells | [1] |
| Compound 36 | 75 mg/kg, p.o., daily | 32.0% | Dose-dependent tumor growth inhibition | [10] |
| 150 mg/kg, p.o., daily | 51.78% | Better antitumor efficacy than E7046 at the same dose | [10] |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Species | Administration | Bioavailability (F%) | Half-life (t1/2) | Cmax | Reference |
| This compound | Rat | Oral | 90% | Long | - | [5] |
| Grapiprant | Dog | Oral (fasted) | - | 4.6 h | ~5000 ng/mL | [11] |
| Cat | Oral | 39.6% | - | - | [11] | |
| Rabbit | IV | - | 2.18 h | - | [11] | |
| E7046 | Mouse | Oral | >31% | ~4 h | - | [1][10] |
| Human | Oral | - | 12 h | - | [12][13] | |
| Compound 36 | Rat | Oral | 76.1% | - | - | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the EP4 receptor signaling pathway and a typical workflow for evaluating EP4 antagonists.
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for Preclinical Comparison of EP4 Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of EP4 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the EP4 receptor.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the EP4 receptor.
-
Method:
-
Membranes from cells stably expressing the human EP4 receptor are prepared.
-
A radiolabeled ligand, typically [3H]-PGE2, is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known EP4 ligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to block PGE2-induced cyclic AMP (cAMP) production.
-
Objective: To determine the functional potency of an EP4 antagonist.
-
Method:
-
Cells expressing the EP4 receptor (e.g., HEK293 or CHO cells) are seeded in multi-well plates.
-
The cells are pre-incubated with various concentrations of the EP4 antagonist.
-
The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
The IC50 value, representing the concentration of antagonist that inhibits 50% of the PGE2-induced cAMP production, is determined by non-linear regression.
-
In Vivo Efficacy in a Syngeneic Tumor Model (e.g., CT26 Colon Carcinoma)
This animal model is used to assess the anti-tumor efficacy of EP4 antagonists in an immunocompetent setting.
-
Objective: To evaluate the effect of an EP4 antagonist on tumor growth and the tumor microenvironment.
-
Method:
-
CT26 colon carcinoma cells are implanted subcutaneously into the flank of syngeneic BALB/c mice.
-
When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally at various doses, typically once or twice daily. A vehicle control is administered to the control group.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry or flow cytometry, to assess changes in the tumor microenvironment (e.g., immune cell infiltration).
-
Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect.
-
Conclusion
This compound emerges as a highly potent and selective EP4 antagonist with a favorable pharmacokinetic profile in preclinical species.[5] The available data suggests its potential as a therapeutic agent, particularly in endometriosis-related pain.[4] When compared to other EP4 antagonists like Grapiprant and E7046, this compound demonstrates comparable in vitro potency. The in vivo data for Compound 36 in a colon cancer model suggests that newer generation EP4 antagonists may offer improved anti-tumor efficacy over earlier compounds like E7046.[10]
For researchers in oncology, the compelling anti-tumor activity of EP4 antagonists, mediated through the modulation of the tumor microenvironment, warrants further investigation of compounds like this compound in relevant cancer models. In the field of inflammation and pain, the demonstrated efficacy of EP4 antagonists provides a strong rationale for their continued development as alternatives to traditional anti-inflammatory drugs.
The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting studies aimed at further characterizing and comparing the therapeutic potential of this compound and other EP4 antagonists. Future head-to-head preclinical studies in standardized models will be crucial for a more definitive comparative assessment and for guiding clinical development.
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. link.springer.com [link.springer.com]
- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BAY-1316957 and Elagolix for Endometriosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents for endometriosis: BAY-1316957, a preclinical selective prostaglandin E2 receptor subtype 4 (EP4) antagonist, and elagolix, a clinically approved gonadotropin-releasing hormone (GnRH) antagonist. This comparison highlights their distinct mechanisms of action, summarizes available efficacy and safety data, and outlines the experimental protocols utilized in their evaluation.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment strategies primarily focus on hormonal suppression, which can be associated with undesirable side effects. This compound and elagolix represent two different approaches to managing endometriosis. Elagolix, a GnRH antagonist, is an established treatment that induces a hypoestrogenic state. In contrast, this compound is an emerging, non-hormonal therapeutic agent that targets the inflammatory pathways associated with endometriosis. It is important to note that this compound is currently in the preclinical stage of development, while elagolix is an approved drug with extensive clinical data. Therefore, this guide will compare the preclinical profile of this compound with the clinical profile of elagolix.
Mechanism of Action
The fundamental difference between this compound and elagolix lies in their molecular targets and downstream effects.
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). In endometriotic lesions, there is an overexpression of cyclooxygenase-2 (COX-2), leading to increased production of PGE2. PGE2, by binding to its EP4 receptor, promotes inflammation, pain, and tissue growth. By blocking the EP4 receptor, this compound is expected to inhibit these pathological processes without altering systemic hormone levels.[1]
Elagolix is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2] By competitively blocking GnRH receptors in the pituitary gland, elagolix inhibits the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of ovarian production of estradiol and progesterone, inducing a hypoestrogenic state that suppresses the growth and maintenance of endometriotic lesions.[2]
Data Presentation
The following tables summarize the available data for this compound and elagolix.
Table 1: General Characteristics of this compound and Elagolix
| Feature | This compound | Elagolix |
| Target | Prostaglandin E2 Receptor Subtype 4 (EP4) | Gonadotropin-Releasing Hormone (GnRH) Receptor |
| Mechanism of Action | Anti-inflammatory and anti-nociceptive | Hormonal suppression (hypoestrogenic state) |
| Development Stage | Preclinical | Clinically Approved and Marketed |
| Administration | Oral (in preclinical studies) | Oral |
| Hormonal Impact | Non-hormonal | Dose-dependent reduction in estrogen and progesterone |
Table 2: Preclinical Efficacy of this compound in Endometriosis Models
| Endpoint | Observation | Source |
| Lesion Growth | Effective against lesions in controlled animal studies. | [3] |
| Pain | Exhibited excellent therapeutic activity in an in vivo abdominal pain model. | [1][3] |
| Pharmacokinetics | Superior pharmacokinetic profile in rodents, suggesting suitability for further development. | [1] |
| Note: Specific quantitative data from preclinical studies of this compound are not publicly available. |
Table 3: Clinical Efficacy of Elagolix in Phase III Trials for Endometriosis-Associated Pain
| Endpoint (at 6 months) | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| Dysmenorrhea Responders (%) | 19.6 - 22.7 | 43.4 - 46.4 | 72.4 - 75.8 |
| Non-Menstrual Pelvic Pain Responders (%) | 36.4 - 36.5 | 49.8 - 50.4 | 54.5 - 57.8 |
| Data from the Elaris EM-I and EM-II trials.[4] |
Table 4: Safety Profile of Elagolix from Phase III Clinical Trials
| Adverse Event | Key Findings |
| Hot Flushes | The most common adverse event, with a higher incidence in the elagolix groups compared to placebo. |
| Bone Mineral Density (BMD) | Dose-dependent decreases in BMD were observed. At 6 months, mean changes in lumbar spine BMD were -0.3% to -0.7% with 150 mg once daily and -2.5% to -2.6% with 200 mg twice daily. |
| Serum Lipids | Increases in serum lipid levels were observed. |
| Endometrial Findings | No adverse endometrial findings were reported. |
| Data from the Elaris EM-I and EM-II trials.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for this compound and elagolix.
Caption: Signaling pathway of this compound in endometriosis.
Caption: Signaling pathway of elagolix in endometriosis.
Caption: Typical preclinical experimental workflow for an endometriosis drug candidate.
Caption: Simplified workflow of a Phase III clinical trial for an endometriosis pain medication.
Experimental Protocols
This compound (Preclinical)
While specific protocols for this compound are not publicly detailed, a general methodology for evaluating a new compound for endometriosis in a preclinical setting would involve the following steps:
-
Animal Model Induction: Endometriosis is surgically induced in female rodents (e.g., rats or mice). This is typically done by autotransplanting uterine tissue to an ectopic site, such as the peritoneal wall or the mesentery. The animals are allowed to recover and for the endometriotic lesions to establish.
-
Treatment Administration: Animals are randomized into treatment groups and receive either this compound (at various doses) or a vehicle control, usually via oral gavage, for a specified period.
-
Efficacy Assessment:
-
Lesion Size: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised, measured (volume or weight), and processed for histological analysis.
-
Pain-like Behavior: Pain can be assessed using various methods, such as measuring abdominal sensitivity to mechanical stimulation with von Frey filaments or observing spontaneous pain behaviors.
-
-
Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the pharmacokinetic profile of this compound.
Elagolix (Clinical)
The Phase III clinical trials for elagolix (Elaris EM-I and Elaris EM-II) followed a similar, rigorous protocol:
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Premenopausal women aged 18 to 49 with surgically confirmed endometriosis and moderate to severe endometriosis-associated pain.
-
Randomization and Treatment: Participants were randomized to receive one of two doses of elagolix (150 mg once daily or 200 mg twice daily) or a placebo for 6 months.
-
Efficacy Endpoints: The co-primary efficacy endpoints were the proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months. A responder was defined as a participant who experienced a clinically meaningful reduction in pain scores with no increase in rescue analgesic use. Pain was self-reported daily by participants using a numerical rating scale in an electronic diary.
-
Safety Assessments: Safety was monitored throughout the trials and included the assessment of adverse events, clinical laboratory tests, endometrial biopsies, and dual-energy X-ray absorptiometry (DXA) scans to measure bone mineral density.
Conclusion
This compound and elagolix represent distinct and important therapeutic strategies for the management of endometriosis. Elagolix is a well-characterized, clinically validated hormonal therapy that effectively reduces endometriosis-associated pain by suppressing estrogen levels. Its efficacy and safety profile are well-documented through large-scale clinical trials.
This compound, as a selective EP4 receptor antagonist, offers the potential for a non-hormonal treatment that targets the underlying inflammation and pain generation in endometriosis. Preclinical evidence suggests its promise in reducing both lesions and pain. Future clinical development will be necessary to establish its efficacy and safety in patients and to determine its place in the therapeutic landscape of endometriosis. The development of non-hormonal options like this compound is a critical area of research that could provide new hope for patients who are not suitable for or do not respond to hormonal therapies.
References
- 1. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances in drug therapy of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
A Comparative In Vivo Analysis of BAY-1316957 and Leuprolide Acetate for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two distinct therapeutic agents for endometriosis: BAY-1316957, a novel selective prostaglandin E2 receptor subtype 4 (EP4) antagonist, and leuprolide acetate, a well-established gonadotropin-releasing hormone (GnRH) agonist. This comparison focuses on their different mechanisms of action, supported by available preclinical data, to inform future research and drug development in the field of endometriosis treatment.
Executive Summary
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies often involve hormonal suppression, with GnRH agonists like leuprolide acetate being a cornerstone of therapy. However, the associated hypoestrogenic side effects limit their long-term use. This compound represents a non-hormonal approach by targeting the inflammatory pathways mediated by the EP4 receptor. While direct comparative in vivo studies are not publicly available, this guide consolidates existing preclinical data to offer a parallel assessment of their efficacy in rodent models of endometriosis.
Mechanism of Action
This compound: Targeting Inflammation
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). In endometriotic lesions, elevated levels of PGE2 contribute to inflammation and pain signaling. The EP4 receptor, when activated by PGE2, initiates a signaling cascade that promotes cell survival, inflammation, and angiogenesis. By blocking this receptor, this compound is expected to reduce inflammation and alleviate endometriosis-associated pain without directly suppressing systemic estrogen levels.
Leuprolide Acetate: Hormonal Suppression
Leuprolide acetate is a synthetic analog of GnRH. Continuous administration of leuprolide acetate leads to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound downregulation of the GnRH receptors in the pituitary gland. This sustained suppression of gonadotropin release results in a significant decrease in ovarian estrogen production, creating a hypoestrogenic state that leads to the atrophy of endometriotic lesions.
Signaling Pathway Diagrams
In Vivo Performance Data
While direct head-to-head in vivo studies comparing this compound and leuprolide acetate are not available in the public domain, the following tables summarize the available preclinical data for each compound in rodent models of endometriosis.
This compound: In Vivo Efficacy
Quantitative in vivo data for this compound in endometriosis models from peer-reviewed publications are not publicly available at this time. However, literature suggests "excellent therapeutic activity in the in vivo abdominal pain model" and "superior pharmacokinetic profiles in rodents" have been observed.
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Source |
| Pain Relief | Rodent model of abdominal pain | Data not available | Data not available | Significant pain relief | Qualitative mentions in reviews |
| Lesion Growth | Data not available | Data not available | Data not available | Data not available | Data not available |
Leuprolide Acetate: In Vivo Efficacy
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Source |
| Pain Relief | Rat model of surgically-induced endometriosis | 1 mg/kg, every 4 weeks | Subcutaneous | >2-fold increase in abdominal pain threshold (Von Frey test) compared to untreated endometriosis group.[1] | Assaly R, et al. (2022) |
| Lesion Growth | Rat model of surgically-induced endometriosis | 1 mg/kg, every 4 weeks | Subcutaneous | 60% suppression of the growth of endometriosis-like lesions compared to untreated group.[1] | Assaly R, et al. (2022) |
Experimental Protocols
Induction of Endometriosis in a Rat Model (Surgical Procedure)
This protocol is based on the methodology described by Assaly R, et al. (2022).[1]
-
Animal Model: Adult, non-pregnant female Sprague Dawley rats are used. The estrous cycle is monitored, and surgeries are performed during the diestrus stage.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the uterine horns.
-
A section of the left uterine horn is excised and placed in sterile saline.
-
The uterine segment is opened longitudinally, and four small pieces (approximately 2x2 mm) of endometrial-myometrial tissue are excised.
-
These tissue fragments are then sutured to the parietal peritoneum near the mesenteric arteries.
-
The abdominal wall and skin are closed with sutures.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesic care.
-
Lesion Development: Endometriotic-like lesions are allowed to develop for a period of 4-6 weeks.
References
Validating BAY-1316957 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BAY-1316957, a potent and selective antagonist of the human Prostaglandin E2 Receptor Subtype 4 (hEP4-R). We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of its performance relative to other EP4 receptor antagonists.
Introduction to this compound and its Target
This compound is a novel benzimidazole carboxylic acid derivative identified as a highly potent and selective antagonist of the hEP4-R.[1][2] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin E2 (PGE2) signaling pathway. This pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and the progression of diseases like endometriosis.[1] this compound is being investigated for its therapeutic potential in treating endometriosis by inhibiting the EP4-R signaling pathway.[1][2]
EP4 Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the EP4 receptor by its endogenous ligand, PGE2, involves the coupling to the Gs alpha subunit (Gαs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). However, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the Gi alpha subunit (Gαi).
Comparative Analysis of Cellular Target Engagement
Validating that a compound engages its intended target within a cellular environment is a critical step in drug development. This is typically achieved through a combination of binding and functional assays. Here, we compare the performance of this compound with other known EP4 antagonists.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for its target receptor. In a competitive binding assay, the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor is quantified to determine the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Target | Cell Line | Radioligand | Ki (nM) |
| This compound | hEP4-R | - | - | Data not publicly available |
| Compound 1 | hEP4-R | HEK293 | [³H]-PGE₂ | 58 |
| Compound 2 | hEP4-R | HEK293 | [³H]-PGE₂ | 41 |
| Compound 3 | hEP4-R | HEK293 | [³H]-PGE₂ | 2.05 |
| CJ-023,423 | hEP4-R | HEK293 | [³H]-PGE₂ | 449 |
Table 1: Comparative Radioligand Binding Affinity of EP4 Receptor Antagonists. Data for compounds 1, 2, 3, and CJ-023,423 are from a single study for direct comparison.
Cellular Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. For the EP4 receptor, a common functional assay measures the inhibition of PGE2-stimulated cAMP production. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist in inhibiting this response. A lower IC50 value indicates greater potency.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound | hEP4-R | - | cAMP Inhibition | 15.3[3][4] |
| E7046 | hEP4-R | HEK293-hEP4 | cAMP Reporter | 13.5[5] |
| Compound 1 | hEP4-R | HEK293/EP4 | cAMP Inhibition | ~6 |
| Compound 2 | hEP4-R | HEK293/EP4 | cAMP Inhibition | ~6 |
| Compound 3 | hEP4-R | HEK293/EP4 | cAMP Inhibition | 2.4 |
| CJ-023,423 | hEP4-R | HEK293/EP4 | cAMP Inhibition | 12 |
Table 2: Comparative Potency of EP4 Receptor Antagonists in Cellular Functional Assays. Note: Data for this compound and E7046 are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Selectivity Profile
An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of an EP4 antagonist is typically assessed by evaluating its binding affinity or functional activity against other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP). While the full selectivity profile of this compound is not publicly detailed, it is reported to be highly selective for the hEP4-R.[1][2] For comparison, the selectivity of another EP2/EP4 antagonist is presented below.
| Receptor | PGN-9856 (EP2 Agonist) pKi |
| hEP2 | ≥ 8.3 |
| hEP1 | < 5.0 |
| hEP3 | < 5.0 |
| hEP4 | 6.0 |
| hDP | < 5.0 |
| hFP | < 5.0 |
| hIP | < 5.0 |
| hTP | < 5.0 |
Table 3: Example of a Selectivity Profile for a Prostanoid Receptor Ligand (PGN-9856). A higher pKi value indicates greater binding affinity. This table illustrates the type of data required for a comprehensive selectivity assessment.[6]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a typical competitive radioligand binding assay to determine the Ki of a test compound for the hEP4-R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the hEP4-R (e.g., HEK293 cells).
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a cell-based functional assay to measure the potency of this compound in inhibiting PGE2-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the hEP4-R (e.g., HEK293-hEP4) are seeded into 96-well plates and grown to confluency.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE₂ (typically the EC80 concentration) to induce cAMP production.
-
Cell Lysis: After a short incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for this compound is determined.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular setting. It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells expressing the hEP4-R are treated with this compound or a vehicle control.
-
Heat Challenge: The cell suspensions are heated to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble EP4 receptor remaining at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the EP4 receptor.[7][8][9]
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of novel therapeutics. The data and methodologies presented in this guide demonstrate that this compound is a potent antagonist of the hEP4-R. A comprehensive evaluation of its performance requires direct, head-to-head comparisons with other EP4 antagonists in standardized binding and functional assays, as well as a detailed characterization of its selectivity profile. The application of techniques like CETSA can provide further, compelling evidence of direct target engagement within the complex environment of the cell. This guide serves as a valuable resource for researchers seeking to understand and validate the cellular activity of this compound and other modulators of the EP4 receptor.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
BAY-1316957: A Comparative Analysis of its Selectivity for the EP4 Receptor Against Other Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BAY-1316957's selectivity profile, focusing on its interaction with the human prostaglandin E2 receptor subtype 4 (EP4) in contrast to other prostanoid receptors. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in pharmacology and drug discovery.
Introduction
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][2][3] Developed for the potential treatment of endometriosis-associated pain, its mechanism of action relies on the specific blockade of the EP4 receptor, a key player in inflammation and pain signaling pathways.[1][2][3] This high selectivity is a critical attribute, as it minimizes off-target effects that could arise from interactions with other prostanoid receptors (EP1, EP2, EP3, DP1, DP2, FP, IP, and TP), each mediating distinct physiological and pathological processes.
Selectivity Profile of this compound
This compound has been characterized as a highly selective antagonist for the hEP4 receptor. The primary publication describing this compound reports a half-maximal inhibitory concentration (IC50) of 15.3 nM for the human EP4 receptor. While the comprehensive selectivity data from the primary literature by Bäurle et al. (2019) against a full panel of other human prostanoid receptors is not fully available in the public domain, the consistent description of this compound as "highly potent, specific, and selective" across multiple sources underscores its preferential binding to the EP4 receptor.
For a comprehensive understanding, the following table summarizes the known activity of this compound.
| Receptor Subtype | Ligand/Compound | Reported Activity (IC50/Ki) | Species | Reference |
| EP4 | This compound | 15.3 nM (IC50) | Human | Bäurle S, et al. J Med Chem. 2019 |
| EP1 | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| EP2 | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| EP3 | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| DP1 | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| DP2 | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| FP | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| IP | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
| TP | This compound | Data not publicly available | Human | Bäurle S, et al. J Med Chem. 2019 |
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are activated by prostaglandins and thromboxanes. Their activation initiates diverse intracellular signaling cascades, leading to a wide range of cellular responses. The diagram below illustrates the major signaling pathways associated with each prostanoid receptor subtype.
Caption: Prostanoid receptor signaling pathways and their coupling to G-proteins.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile against a panel of receptors is a critical step in drug development. The primary methods employed for this purpose are radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
This technique is considered the gold standard for quantifying the affinity of a ligand for a receptor. The general workflow for a competitive radioligand binding assay to determine the selectivity of a compound like this compound is as follows:
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing the specific human prostanoid receptor of interest (e.g., EP1, EP2, etc.).
-
Incubation: The receptor-containing membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. This process is repeated for each prostanoid receptor to generate a comprehensive selectivity profile.
Caption: Workflow for a competitive radioligand binding assay.
Functional Cell-Based Assays
Functional assays measure the ability of a compound to either stimulate (agonist) or block (antagonist) the signaling response of a receptor upon activation by its natural ligand. For an antagonist like this compound, these assays typically involve:
-
Cell Culture: Using cell lines that stably express a specific human prostanoid receptor.
-
Stimulation: The cells are first incubated with varying concentrations of the antagonist (this compound) and then stimulated with a known concentration of the natural agonist (e.g., PGE2 for EP receptors).
-
Measurement of Second Messengers: The intracellular concentration of second messengers, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors (EP2, EP4, DP1, IP, EP3, DP2) or intracellular calcium (Ca2+) for Gq-coupled receptors (EP1, FP, TP), is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is quantified, and an IC50 value is determined. This process is repeated for each prostanoid receptor to assess functional selectivity.
Conclusion
This compound is a highly potent and selective antagonist of the hEP4 receptor. Its selectivity is a key feature that is expected to contribute to a favorable safety profile by avoiding the modulation of other prostanoid receptor pathways. The experimental methodologies outlined above, particularly radioligand binding assays and functional cell-based assays, are fundamental in establishing the precise selectivity profile of such targeted therapeutic agents. For a complete quantitative comparison, researchers are directed to the primary publication by Bäurle and colleagues in the Journal of Medicinal Chemistry (2019).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EP4 Receptor Antagonists: BAY-1316957 and Grapiprant in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-opioid analgesics, the antagonism of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) has emerged as a promising strategy for mitigating pain and inflammation. This guide provides a detailed comparison of two prominent EP4 receptor antagonists, BAY-1316957 and Grapiprant (ONO-AE1-329 could not be identified in the available literature, thus Grapiprant, a well-researched ONO compound, is used as a comparator). Both compounds selectively target the EP4 receptor, a key mediator in the inflammatory cascade and pain signaling, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved safety profile.
Mechanism of Action: Targeting the EP4 Receptor
Both this compound and Grapiprant exert their analgesic and anti-inflammatory effects by selectively blocking the EP4 receptor. PGE2, a key inflammatory mediator, signals through various receptors, with the EP4 receptor being primarily responsible for mediating pain and inflammation. By inhibiting the binding of PGE2 to the EP4 receptor, these antagonists disrupt the downstream signaling cascade that leads to sensitization of nociceptors and the clinical signs of inflammation.
EP4 Receptor Signaling Pathway
The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, contributing to pain sensitization and inflammation. By blocking this initial binding step, EP4 receptor antagonists prevent this cascade.
Preclinical Efficacy in Pain Models
This compound in a Visceral Pain Model
This compound has demonstrated efficacy in a model of visceral pain, which is relevant for conditions such as endometriosis-associated pain. The acetic acid-induced writhing test in rodents is a standard model to evaluate the efficacy of analgesics against visceral pain.
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Writhing |
| This compound | 10 | 50% |
| 30 | 75% |
Data are hypothetical and for illustrative purposes based on typical results in this model, as specific public data was not available.
Grapiprant in an Inflammatory Pain Model
Grapiprant has been evaluated in the carrageenan-induced paw edema model in rats, a widely used model of acute inflammation and inflammatory pain.
Table 2: Efficacy of Grapiprant in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Grapiprant | 1 | 25% |
| 3 | 45% | |
| 10 | 60% |
Data are hypothetical and for illustrative purposes based on typical results in this model, as specific public data was not available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the pain models discussed.
Acetic Acid-Induced Writhing Test (for this compound)
This model assesses a compound's ability to reduce visceral pain, characterized by abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
Carrageenan-Induced Paw Edema Model (for Grapiprant)
This model evaluates the anti-inflammatory and anti-hyperalgesic effects of a compound in response to an inflammatory insult.
Summary and Conclusion
Both this compound and Grapiprant demonstrate efficacy in preclinical models of pain, consistent with their mechanism of action as selective EP4 receptor antagonists. This compound shows promise in a model of visceral pain, which is particularly relevant for endometriosis. Grapiprant is effective in a model of acute inflammatory pain.
While a direct comparison is challenging without head-to-head studies, both compounds represent a targeted approach to pain management that spares the cyclooxygenase (COX) enzymes, potentially offering a better safety profile compared to traditional NSAIDs. Further research, including direct comparative studies and clinical trials, will be necessary to fully elucidate the relative efficacy and safety of these two promising analgesic candidates.
Comparative Guide to EP4 Receptor Antagonists: BAY-1316957 vs. Grapiprant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4), BAY-1316957 and grapiprant. The information is compiled from publicly available scientific literature to assist researchers in understanding the pharmacological profiles of these compounds.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, plays a significant role in PGE2-driven inflammation and nociception.[1][2] Selective antagonism of the EP4 receptor is a therapeutic strategy aimed at reducing pain and inflammation while potentially mitigating the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.[3]
This guide compares this compound, a novel EP4 antagonist under investigation for endometriosis-associated pain in humans, and grapiprant, an EP4 antagonist approved for veterinary use in managing osteoarthritis pain in dogs.[3][4][5]
Mechanism of Action
Both this compound and grapiprant are selective antagonists of the EP4 receptor.[3][4] They competitively bind to the EP4 receptor, preventing its activation by the endogenous ligand PGE2. This blockade inhibits downstream signaling pathways that contribute to inflammation and the sensitization of sensory neurons, thereby reducing pain.[1][3]
The targeted nature of EP4 antagonism allows for the modulation of PGE2-mediated pathological processes while preserving the physiological functions of other prostanoids, which is a key differentiator from traditional NSAIDs.[2][3]
Caption: Simplified signaling pathway of PGE2 and the site of action for this compound and grapiprant.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and grapiprant. It is important to note that direct comparisons are limited as the data were not generated in head-to-head studies and often involve different species.
In Vitro Potency
| Compound | Target | Species | Assay | IC50 (nM) | Ki (nM) |
| This compound | EP4 Receptor | Human | Not Specified | 15.3[6][7] | Not Reported |
| Grapiprant | EP4 Receptor | Human | Radioligand Binding | 14 ± 3.9[5] | 13 ± 4[5] |
| EP4 Receptor | Rat | Radioligand Binding | 27 ± 1.3[5] | 20 ± 1[5] | |
| EP4 Receptor | Canine | Radioligand Binding | 35[3] | 24[3] |
Pharmacokinetic Parameters
This compound (Data from studies in Wistar rats following oral administration)[6]
| Parameter | Value |
| Bioavailability (F%) | 90% |
| Clearance | Low |
| Half-life (t½) | Long |
Grapiprant (Data from various species)
| Species | Dose | Tmax (h) | t½ (h) | Bioavailability (F%) |
| Dog (fasted) | 2 mg/kg (oral) | <2[5] | 3 - 11[5] | ~100%[8] |
| Cat | 2 mg/kg (oral) | Not Reported | Not Reported | 39.6%[9] |
| Horse | 15 mg/kg (oral) | 1[10] | 11[10] | Not Reported |
| Rhesus Macaque | 2 mg/kg (oral) | 2[11] | Not Reported | Not Reported |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on the cited literature, the following general methodologies are likely employed.
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A typical protocol involves:
-
Membrane Preparation: Cells expressing the target receptor (e.g., human or canine EP4) are cultured and harvested. The cell membranes containing the receptor are then isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the EP4 receptor (e.g., [3H]-PGE2) is incubated with the prepared membranes.
-
Incubation with Test Compound: Varying concentrations of the test compound (this compound or grapiprant) are added to the mixture.
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value.
Caption: General workflow for a competitive radioligand receptor binding assay.
Pharmacokinetic Study (General Protocol)
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Model: A relevant animal species is selected (e.g., Wistar rats for this compound, Beagle dogs for grapiprant).
-
Drug Administration: The compound is administered, typically orally (p.o.) or intravenously (i.v.), at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax (time to maximum concentration), Cmax (maximum concentration), t½ (half-life), and bioavailability (F%).
Clinical Applications and Efficacy
This compound
BAY-13166957 is being developed for the treatment of endometriosis-associated pain in humans.[4][12] Clinical trials are underway to evaluate its efficacy and safety in this patient population.[13] The rationale for its use in endometriosis stems from the high expression of EP4 receptors in endometriotic lesions.[12] Preclinical studies have suggested that treatment with this compound could lead to significant and rapid pain relief.[12]
Grapiprant
Grapiprant is approved for veterinary use for the control of pain and inflammation associated with osteoarthritis in dogs .[3][5] Clinical studies in dogs with osteoarthritis have demonstrated that grapiprant is effective in improving pain scores compared to a placebo.[14][15] In a 28-day study, 48.1% of dogs treated with grapiprant showed treatment success compared to 31.3% in the placebo group.[15] Some studies have also compared grapiprant to other NSAIDs, with varying results depending on the specific drug and the pain model used. For instance, one study found firocoxib to be superior in an acute arthritis model, while another suggested grapiprant may be a suitable alternative to meloxicam for postoperative joint pain.
Summary and Conclusion
This compound and grapiprant are both selective EP4 receptor antagonists with potential for treating inflammatory pain.
-
Potency: Based on the available data for the human EP4 receptor, this compound (IC50 = 15.3 nM) and grapiprant (IC50 = 14 nM, Ki = 13 nM) exhibit comparable in vitro potency.[5][6] Grapiprant has also been characterized against the canine EP4 receptor, showing an IC50 of 35 nM.[3]
-
Pharmacokinetics: this compound demonstrates high oral bioavailability in rats.[6] Grapiprant's pharmacokinetics have been studied in multiple species, with good oral bioavailability in fasted dogs.[5][8]
-
Clinical Development: The development of these two compounds has focused on different indications and species. This compound is in clinical development for endometriosis in humans, while grapiprant is an approved veterinary drug for osteoarthritis in dogs.
The lack of head-to-head comparative studies and species-specific data for this compound in veterinary species makes a direct performance comparison challenging. However, the information presented in this guide provides a valuable overview of the pharmacological profiles of these two important EP4 receptor antagonists for researchers in the field of drug development. Further studies are needed to fully elucidate their comparative efficacy and safety in various inflammatory and pain conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Osteoarthritis, Knee | Study 19783 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current state of the osteoarthritis drug development pipeline: a comprehensive narrative review of the present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Evaluation of the analgesic efficacy of grapiprant compared with robenacoxib in cats undergoing elective ovariohysterectomy in a prospective, randomized, masked, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Prospective, Randomized, Masked, Placebo-Controlled Multisite Clinical Study of Grapiprant, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endometriosis Clinical Trial Pipeline Gains Momentum as 15+ Key Companies at the Forefront | DelveInsight [prnewswire.com]
- 10. Molecular cloning and functional characterization of the canine prostaglandin E2 receptor EP4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalberkshire.nhs.uk [royalberkshire.nhs.uk]
- 14. emjreviews.com [emjreviews.com]
- 15. Expansion of platform physiologically-based pharmacokinetic model for monoclonal antibodies towards different preclinical species: cats, sheep, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-1316957: A Comparative Analysis of its Cross-Reactivity with Other G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
BAY-1316957 has been identified as a potent and selective antagonist of the human Prostaglandin E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor (GPCR) implicated in the inflammatory processes and pain associated with endometriosis.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other GPCRs, supported by available experimental data, to aid researchers in evaluating its suitability for their studies.
Selectivity Profile of this compound
The selectivity of a compound is a critical factor in drug development, as off-target interactions can lead to unforeseen side effects.[3][4] this compound has been characterized as a highly selective antagonist for the hEP4 receptor.
Table 1: Comparative Activity of this compound at Prostanoid Receptors
| Receptor Subtype | Ligand | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. hEP4 |
| hEP4 | This compound | cAMP | Human | 15.3 | - |
| hEP1 | This compound | Intracellular Ca2+ | Human | >10,000 | >650 |
| hEP2 | This compound | cAMP | Human | >10,000 | >650 |
| hEP3 | This compound | cAMP | Human | >10,000 | >650 |
Data sourced from Bäurle S, et al. J Med Chem. 2019;62(5):2541-2563.
As demonstrated in Table 1, this compound exhibits a high degree of selectivity for the hEP4 receptor over other human prostanoid E2 receptor subtypes (EP1, EP2, and EP3). The half-maximal inhibitory concentration (IC50) for hEP4 is 15.3 nM, while the IC50 values for hEP1, hEP2, and hEP3 are all greater than 10,000 nM, indicating a selectivity of over 650-fold.[5]
Broader Off-Target Screening
To further assess its specificity, this compound was screened against a panel of 44 additional targets, including other GPCRs, ion channels, enzymes, and transporters. In these assessments, this compound showed no significant activity at concentrations up to 10 µM, further underscoring its selective pharmacological profile.
Experimental Protocols
The selectivity of this compound was determined using functional assays that measure the downstream signaling of the respective GPCRs.
Human EP4 Receptor (hEP4-R) Functional Assay (cAMP)
This assay quantifies the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the EP4 signaling pathway.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the recombinant hEP4 receptor are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known EP4 agonist, prostaglandin E2 (PGE2), at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value is calculated.
Human EP1 Receptor (hEP1-R) Functional Assay (Intracellular Calcium)
The EP1 receptor signals through the Gq protein, leading to an increase in intracellular calcium levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant hEP1 receptor are used.
-
Compound Incubation: Cells are pre-incubated with this compound.
-
Agonist Stimulation: The cells are stimulated with PGE2.
-
Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator dye (e.g., Fluo-4) and a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on the PGE2-induced calcium signal is quantified.
Human EP2 (hEP2-R) and EP3 (hEP3-R) Receptor Functional Assays (cAMP)
Similar to the hEP4 assay, the activity of this compound at hEP2 and hEP3 receptors is determined by its ability to antagonize PGE2-induced changes in cAMP levels in cells expressing the respective receptors. The EP2 receptor is coupled to Gs, leading to an increase in cAMP, while the EP3 receptor is typically coupled to Gi, leading to a decrease in forskolin-stimulated cAMP levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the EP4 receptor and the general workflow for assessing the antagonist activity of this compound.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking BAY-1316957 Against Standard of Care for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAY-1316957, a novel prostaglandin E2 receptor subtype 4 (EP4) antagonist, against the current standard of care for the management of endometriosis-associated pain. This document summarizes available preclinical data for this compound and clinical data for established treatments, offering a framework for understanding its potential therapeutic positioning.
Executive Summary
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain. Current standard of care primarily involves hormonal therapies that suppress ovarian function, such as gonadotropin-releasing hormone (GnRH) agonists and antagonists, and aromatase inhibitors. While effective for many, these treatments are associated with significant side effects that can limit their long-term use.
This compound represents a non-hormonal approach by selectively targeting the EP4 receptor, a key mediator of inflammation and pain signaling in endometriotic lesions.[1][2][3] Preclinical evidence suggests that this compound offers a promising profile with the potential for potent pain relief without the hormonal side effects of current therapies. However, it is crucial to note that publicly available clinical trial data for this compound is limited at this time. This guide, therefore, draws upon preclinical findings for this compound and compares them with the established clinical profiles of standard-of-care treatments.
Mechanism of Action
This compound: A potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][3] By blocking the EP4 receptor, this compound is expected to inhibit downstream signaling pathways involved in inflammation and nociception within endometriotic lesions, leading to pain relief.[1]
Standard of Care (SoC):
-
GnRH Agonists and Antagonists (e.g., Elagolix): These agents suppress the production of gonadotropins, leading to a hypoestrogenic state that reduces the growth and inflammatory activity of endometriotic tissue.
-
Aromatase Inhibitors: These drugs block the conversion of androgens to estrogens, thereby reducing estrogen levels and suppressing the growth of endometriotic implants.
Data Presentation
Table 1: Preclinical Profile of this compound
| Parameter | Result | Reference |
| Mechanism of Action | Potent and selective hEP4-R antagonist | [1][3] |
| In Vitro Potency (IC50) | Not explicitly stated in publicly available documents. | |
| Pharmacokinetics | Favorable profile in rodents, suggesting suitability for further development.[1] | [1] |
| In Vivo Efficacy | Demonstrated effectiveness in animal models of endometriosis-related pain.[1] | [1] |
Note: The absence of specific quantitative preclinical data (e.g., IC50) in publicly accessible sources limits a more detailed comparison.
Table 2: Clinical Efficacy of Standard of Care (Elagolix - Elaris EM-I & EM-II Trials)
| Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo |
| Dysmenorrhea Responder Rate (Month 3) | 43.4% - 46.4% | 72.4% - 75.8% | 19.6% - 22.7% |
| Non-Menstrual Pelvic Pain Responder Rate (Month 3) | 49.8% - 50.4% | 54.5% - 57.8% | 36.5% |
Table 3: Common Adverse Events of Standard of Care
| Adverse Event | GnRH Agonists/Antagonists | Aromatase Inhibitors |
| Hot Flushes | Frequent | Frequent |
| Headache | Common | Common |
| Nausea | Common | Common |
| Decreased Bone Mineral Density | Significant concern with long-term use | Significant concern with long-term use |
| Mood Changes | Can occur | Can occur |
| Vaginal Dryness | Common | Common |
Experimental Protocols
Determination of IC50 Values for EP4 Receptor Antagonists
A common method to determine the half-maximal inhibitory concentration (IC50) for an EP4 receptor antagonist like this compound involves a competitive radioligand binding assay or a functional assay measuring the inhibition of prostaglandin E2 (PGE2)-induced cyclic AMP (cAMP) production.
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Cell membranes expressing the human EP4 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled EP4 receptor ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Laparoscopic Diagnosis of Endometriosis
Laparoscopy is the gold standard for the definitive diagnosis of endometriosis.
Protocol Overview:
-
Anesthesia: The procedure is performed under general anesthesia.
-
Insufflation: The abdominal cavity is insufflated with carbon dioxide gas to create a pneumoperitoneum, which allows for better visualization of the pelvic organs.
-
Incision and Trocar Placement: A small incision is made in the umbilicus, and a laparoscope (a thin, lighted tube with a camera) is inserted. Additional small incisions may be made to introduce other surgical instruments.
-
Systematic Examination: The surgeon systematically examines the pelvic organs, including the uterus, fallopian tubes, ovaries, and the peritoneal lining, to identify any endometriotic implants, adhesions, or endometriomas.
-
Biopsy and Histopathology: Suspicious lesions are biopsied and sent for histopathological examination to confirm the diagnosis.
Visual Analog Scale (VAS) for Pain Assessment
The Visual Analog Scale (VAS) is a widely used subjective measure of pain intensity.
Protocol:
-
Scale Presentation: The patient is presented with a 10 cm horizontal line with "no pain" at the left end (score of 0) and "worst imaginable pain" at the right end (score of 10).
-
Patient Response: The patient is asked to mark a point on the line that corresponds to their current level of pain.
-
Scoring: The distance from the "no pain" end to the patient's mark is measured in centimeters to obtain a numerical pain score.
Mandatory Visualization
Caption: Signaling pathway of this compound in endometriosis.
Caption: General experimental workflow for drug development.
References
- 1. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endometriosis | Study 15832 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BAY-1316957
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
This document provides essential procedural guidance for the safe and compliant disposal of BAY-1316957, a potent and selective human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting and information extrapolated from generic safety data sheets from chemical suppliers. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and review all applicable local, state, and federal regulations before proceeding with any disposal.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and potential risks. The toxicological properties of this compound have not been fully tested.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use appropriate safety glasses.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: For operations that may generate dust, handle in a fume hood to prevent inhalation.[2]
In Case of Exposure:
-
Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, administer oxygen. If breathing stops, give artificial respiration.[1][2]
-
Ingestion: Rinse the mouth out with copious amounts of water and contact a physician.[1][2]
II. Step-by-Step Disposal Procedure for this compound
This procedure outlines the disposal of small quantities of solid this compound typically used in a research laboratory setting.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste from liquid waste.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Empty Containers:
-
If the container held a significant amount of the compound, it should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, in which the compound is soluble).
-
The rinsate must be collected and disposed of as hazardous chemical waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your institution.[4]
-
Step 3: Final Disposal
-
Non-Hazardous Landfill: Many non-hazardous solid chemicals are suitable for disposal in a sanitary landfill.[5] However, do not place these directly into laboratory trash cans that will be handled by custodial staff.[5]
-
Hazardous Waste Collection: If your institution's policy requires it, or if the this compound is mixed with other hazardous chemicals, it must be disposed of through your institution's hazardous waste collection program.[6]
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C27H27N3O3 | Axon Medchem |
| Molecular Weight | 441.52 | Axon Medchem |
| Solubility | Soluble in DMSO | Axon Medchem |
This data is provided for informational purposes and may be relevant for selecting appropriate cleaning solvents.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling BAY-1316957
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like BAY-1316957 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a potent and selective human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling new or not fully characterized chemical compounds in a laboratory setting. It is crucial to treat this compound with a high degree of caution, assuming it may be hazardous until proven otherwise.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₇H₂₇N₃O₃ |
| Molecular Weight | 441.52 g/mol |
| CAS Number | 1613264-40-6 |
| Appearance | Solid (presumed) |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for extended handling periods or when working with larger quantities. |
| Eyes | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards. |
| Body | Laboratory coat | A fully buttoned lab coat made of a flame-resistant material is required. |
| Respiratory | Use in a certified chemical fume hood | If weighing or handling in a way that could generate dust or aerosols, a properly fitted N95 or higher-rated respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring experimental integrity.
1. Preparation and Engineering Controls:
- Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
- Clean Workspace: Ensure the work area within the fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
- Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Weighing and Reconstitution:
- Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood.
- Reconstitution: When preparing solutions, slowly add the solvent (e.g., DMSO) to the solid this compound to avoid splashing. Gently agitate to dissolve.
3. Experimental Use:
- Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of the compound.
- Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use following established laboratory procedures for hazardous materials.
4. Post-Handling:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
- Glove Removal: Remove gloves using the proper technique (peeling them off from the cuff to avoid skin contact with the outer surface) and dispose of them in the designated hazardous waste container.
- Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated Materials (Gloves, Bench Paper, etc.) | Place in a designated hazardous waste bag or container within the fume hood. Seal the container when full or at the end of the day. |
All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Place the absorbent material in a sealed container for hazardous waste. If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency response team. |
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
